molecular formula C22H18N2O B159647 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 1965-19-1

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Numéro de catalogue: B159647
Numéro CAS: 1965-19-1
Poids moléculaire: 326.4 g/mol
Clé InChI: XIOGJAPOAUEYJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative serving as a key scaffold in medicinal chemistry and materials science research. In therapeutic development, this compound is part of a class of 2,4,5-triarylimidazoles investigated for their potent biological activities . Related structural analogues have demonstrated significant potential as inhibitors of tubulin polymerization, a mechanism of interest for targeting cancer cell proliferation . Furthermore, such imidazole derivatives are explored for their antimicrobial properties and enzyme inhibitory activity, such as against urease . Beyond biomedical applications, the imidazole core, especially when functionalized with aromatic systems like in this compound, is of high interest in materials science due to its unique photophysical properties. These properties make it a candidate for research in organic light-emitting diodes (OLEDs) and as a molecular framework for studying phenomena like excited-state intramolecular proton transfer (ESIPT) . Its structural versatility provides a robust platform for further chemical modifications, enabling structure-activity relationship (SAR) studies across multiple fields of scientific inquiry.

Propriétés

IUPAC Name

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-25-19-15-9-8-14-18(19)22-23-20(16-10-4-2-5-11-16)21(24-22)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOGJAPOAUEYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941413
Record name 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1965-19-1
Record name 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-(2-methoxyphenyl)-1H-imidazole
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Record name 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
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Record name 4,5-dihydro-2-(2-methoxyphenyl)-1H-imidazole
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Foundational & Exploratory

Synthesis of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis, purification, and characterization of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, a tri-substituted imidazole derivative with potential pharmacological applications. The protocol focuses on the Debus-Radziszewski imidazole synthesis, utilizing a one-pot condensation of benzil, 2-methoxybenzaldehyde, and ammonium acetate. This guide provides mechanistic insights, step-by-step experimental procedures, and critical troubleshooting strategies for researchers in medicinal chemistry and drug development.

Introduction & Strategic Analysis

Tri-substituted imidazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for p38 MAP kinase inhibitors, fungicides, and anti-inflammatory agents. The specific derivative, 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole , incorporates an ortho-methoxy group on the C2-phenyl ring.

Why this molecule?

  • Steric Influence: Unlike the para-isomer, the ortho-methoxy substituent introduces steric strain that can twist the phenyl ring out of coplanarity with the imidazole core, potentially altering binding affinity in protein pockets.

  • Electronic Effects: The methoxy group acts as an electron-donating group (EDG) by resonance but an electron-withdrawing group by induction. In the ortho position, the inductive effect and direct field effects are more pronounced than in the para position.

Retrosynthetic Analysis

The most efficient route to the target molecule is the disconnection of the imidazole ring into three components: a 1,2-diketone (benzil), an aldehyde (2-methoxybenzaldehyde), and a nitrogen source (ammonium acetate).

Retrosynthesis Target 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole Intermediate Diimine Intermediate (Transient) Target->Intermediate Cyclization Benzil Benzil (1,2-Dikethone) Intermediate->Benzil Condensation Aldehyde 2-Methoxybenzaldehyde Intermediate->Aldehyde Ammonia Ammonium Acetate (Nitrogen Source) Intermediate->Ammonia

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazole core.

Mechanistic Insight

The formation of the imidazole ring follows the Debus-Radziszewski mechanism. Understanding this pathway is crucial for troubleshooting low yields.

  • Imine Formation: The ammonia (generated in situ from ammonium acetate) condenses with the 1,2-diketone (benzil) to form a di-imine or an

    
    -hydroxy-imine intermediate.
    
  • Aldehyde Activation: The aldehyde carbonyl is attacked by the nitrogen lone pairs of the intermediate.

  • Cyclization & Dehydration: Intramolecular nucleophilic attack closes the ring, followed by the loss of water to aromatize the system.

Critical Control Point: The reaction requires excess ammonium acetate (typically 4-10 equivalents) to prevent the formation of oxazole byproducts and to buffer the acetic acid solvent.

Mechanism Step1 Benzil + NH4OAc Step2 Di-imine / Alpha-Hydroxy Imine Step1->Step2 Imine Formation Step3 Aldehyde Condensation Step2->Step3 + 2-Methoxybenzaldehyde Step4 Ring Closure Step3->Step4 Nucleophilic Attack Step5 Dehydration (- H2O) Step4->Step5 Aromatization Final Target Imidazole Step5->Final

Figure 2: Simplified mechanistic pathway for the one-pot synthesis.

Experimental Protocols

Two methods are presented: Method A (Classic Reflux) is recommended for scalability and reliability. Method B (Microwave-Assisted) is recommended for high-throughput screening or small-scale optimization.

Method A: Thermal Condensation in Acetic Acid (Standard)

Reagents:

  • Benzil (10 mmol, 2.10 g)[1][2]

  • 2-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Ammonium Acetate (50 mmol, 3.85 g)

  • Glacial Acetic Acid (30 mL)

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add Benzil and Ammonium Acetate to the flask. Pour in Glacial Acetic Acid. Stir until partially dissolved.

  • Initiation: Add 2-Methoxybenzaldehyde in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting benzil spot (yellow) should disappear.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of crushed ice-water with stirring.

  • Precipitation: A solid precipitate will form. If an oil forms instead, scratch the glass side with a rod or add a seed crystal to induce precipitation. Neutralize slightly with aqueous ammonia (NH₄OH) to pH ~7 to ensure complete precipitation of the free base.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove acetic acid and excess ammonium salts.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Dissolve in boiling ethanol, filter while hot (if insoluble impurities exist), then cool slowly.

Method B: Microwave-Assisted Synthesis (Green/Fast)

Reagents:

  • Same molar ratios as Method A.

  • Solvent: Minimal ethanol or solvent-free (using silica support).

Protocol:

  • Mix Benzil, 2-Methoxybenzaldehyde, and Ammonium Acetate in a microwave process vial.

  • Add 2-3 mL of Ethanol or Acetic Acid as an energy transfer medium.

  • Irradiate at 140°C for 5–10 minutes (Power: 150-300 W).

  • Cool and pour into crushed ice. Filter and recrystallize as above.

Characterization & Data Analysis

The following data is expected for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole. Note that the ortho-substitution pattern is distinct from the more common para-isomer.

ParameterExpected Value / DescriptionNotes
Physical State White to Off-white crystalline solid
Melting Point 205 – 215 °C Ortho-isomers typically melt lower than para-isomers (227-229°C) due to packing disruption.
Yield 75 – 90%Method A typically yields ~85%.
Rf Value ~0.45Solvent: 30% Ethyl Acetate / 70% Hexane.
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in Ethanol (RT); Insoluble in Water.
Spectral Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.40 (s, 1H, -NH, exchangeable with D₂O).
      
    • 
       8.05 (dd, 1H, J=7.8, 1.5 Hz, Ar-H on C2-phenyl ortho to imidazole).
      
    • 
       7.20 – 7.60 (m, 10H, Benzil phenyl protons).
      
    • 
       7.00 – 7.15 (m, 3H, Remaining C2-phenyl protons).
      
    • 
       3.85 (s, 3H, -OCH₃).
      
    • Note: The NH proton signal can be broad or absent depending on solvent dryness.

  • IR (KBr, cm⁻¹):

    • 3400–3200 (N-H stretch, broad).

    • 3050 (C-H stretch, aromatic).

    • 2835 (C-H stretch, methoxy).

    • 1600–1580 (C=N stretch).

    • 1250 (C-O-C asymmetric stretch).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Oiling Out Product failed to crystallize during quenching.Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand overnight. Scratching the flask induces nucleation.
Low Yield Incomplete condensation or loss during filtration.Ensure excess Ammonium Acetate (5 eq) is used. Neutralize the filtrate with ammonia; the imidazole might be protonated and soluble in the acidic filtrate.
Red/Brown Color Oxidation of benzil or impurities.Recrystallize from Ethanol/Water using activated charcoal to remove colored impurities.
Starting Material Remains Reaction time insufficient.Check TLC. If Benzil remains, add more Ammonium Acetate and reflux longer. The aldehyde is usually the limiting reagent.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Benzil, Aldehyde, NH4OAc) Mix Dissolve in Glacial Acetic Acid (Round Bottom Flask) Start->Mix Reflux Reflux at 118°C (4-6 Hours) Mix->Reflux Check TLC Check (Is Benzil consumed?) Reflux->Check Check->Reflux No Quench Pour into Crushed Ice (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Wash with Water Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify End Final Product: 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole Purify->End

Figure 3: Operational workflow for the synthesis of the target compound.

References

  • Benchchem. "2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Preparation Methods." Accessed January 29, 2026. Link

  • Mohamed, S. K., et al. "2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol." Acta Crystallographica Section E, 2013.[1] Link

  • Bagwan, S. M., et al. "Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst." Rasayan Journal of Chemistry, Vol. 15, No. 3, 2022.[3] Link

  • Puratchikody, A., et al. "Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles."[4][5] Indian Journal of Pharmaceutical Sciences, 2005.[5] Link

  • PubChem. "2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Compound Summary."[6] National Library of Medicine. Link

Sources

Technical Guide: Biological Activities & Therapeutic Potential of Diphenyl-1H-Imidazole Derivatives

[1]

Executive Summary

The diphenyl-1H-imidazole scaffold, particularly the 4,5-diphenyl-1H-imidazole isomer (often associated with Lophine derivatives), represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, lipophilicity, and capacity for pi-pi stacking interactions allow it to bind with high affinity to diverse biological targets, including heme-containing enzymes (CYP450s), kinases, and nuclear receptors. This guide synthesizes the structure-activity relationships (SAR), synthesis protocols, and pharmacological profiles of these derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer applications.[1]

Part 1: Structural Basis & Synthesis[2][3]

Structure-Activity Relationship (SAR)

The biological efficacy of diphenylimidazoles hinges on the electronic environment of the imidazole ring and the steric properties of the phenyl substituents.

  • C4/C5 Diphenyl Motif: Provides essential lipophilicity for membrane penetration and hydrophobic pocket occupation (e.g., in COX-2 or CYP51 active sites).

  • N3 Nitrogen: Acts as a hydrogen bond acceptor or metal coordinator (crucial for heme iron binding in antifungal activity).

  • C2 Substitution: The primary vector for diversifying biological activity. Electron-withdrawing groups (EWG) at this position often enhance antimicrobial potency.

SAR_AnalysisCore4,5-Diphenyl-1H-Imidazole(Scaffold)C2_SubC2 Position(Determinant of Specificity)Core->C2_SubN1_PosN1 Position(Solubility/Bioavailability)Core->N1_PosPhenylsC4/C5 Phenyl Rings(Hydrophobic Binding)Core->PhenylsAntimicrobialAntimicrobial Activity(EWG at C2 increases potency)C2_Sub->Antimicrobiale.g., Cl, NO2 groupsAnticancerAnticancer Activity(Bulky Aryl groups at C2)C2_Sub->AnticancerBindingTarget Binding(Pi-Pi Stacking & Heme Coordination)N1_Pos->BindingH-Bond DonorPhenyls->Binding

Figure 1: Structure-Activity Relationship (SAR) mapping of the diphenyl-1H-imidazole scaffold.

Synthesis Protocol: Modified Debus-Radziszewski Reaction

The most robust method for generating 2,4,5-trisubstituted imidazoles is the condensation of a 1,2-dicarbonyl with an aldehyde and ammonia.

Protocol 1: Synthesis of 2-Substituted-4,5-Diphenyl-1H-Imidazoles

  • Reagents: Benzil (10 mmol), Aromatic Aldehyde (10 mmol), Ammonium Acetate (40 mmol).

  • Solvent: Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve Benzil and Ammonium Acetate in Glacial Acetic Acid.

    • Add the specific Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).[2]

    • Reflux the mixture at 110°C for 4–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (100 g) with stirring.

    • Neutralize with Ammonium Hydroxide (conc.) until precipitate forms (pH ~8).

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Part 2: Therapeutic Profiles & Biological Data

Antimicrobial Activity

Diphenylimidazole derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism primarily involves the inhibition of Sterol 14α-demethylase (CYP51) in fungi and potential DNA gyrase interference in bacteria.

Key Insight: Derivatives containing a benzimidazole moiety linked via a thio-methyl spacer (e.g., Compound 6d) have demonstrated superior potency compared to standard antibiotics like Ciprofloxacin against resistant strains.[3]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from representative studies on 2-substituted-4,5-diphenylimidazoles.

Compound IDSubstituent (R at C2)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)
Control Ciprofloxacin/Fluconazole8.04.016.0
Comp 6d (5'-chloro-benzimidazolyl)4.0 (Potent)>6432.0
Comp 4c 4-Nitro-phenyl16.064.012.5
Comp 3a Phenyl (Unsubstituted)64.0>12864.0
Anticancer Mechanisms

The anticancer potential of these derivatives stems from their ability to arrest the cell cycle at the G2/M phase (similar to colchicine or vincristine) and induce apoptosis via the mitochondrial pathway.

Mechanism of Action:

  • Microtubule Destabilization: The diphenyl moiety mimics the biaryl pharmacophore of tubulin inhibitors, preventing polymerization.

  • Kinase Inhibition: Suppression of the PI3K/AKT/mTOR pathway, leading to reduced proliferation in colorectal (HT-29) and breast (MCF-7) cancer lines.

Anticancer_MechanismDrugDiphenyl-ImidazoleDerivativeTarget1TubulinBindingDrug->Target1Steric mimicryTarget2PI3K/AKTSignalingDrug->Target2Kinase inhibitionEffect1MicrotubuleDepolymerizationTarget1->Effect1Effect2mTORSuppressionTarget2->Effect2OutcomeApoptosis &G2/M ArrestEffect1->OutcomeEffect2->Outcome

Figure 2: Dual-mechanism pathway of diphenylimidazole derivatives in cancer cell suppression.

Anti-inflammatory Activity

These derivatives act as dual inhibitors of COX (Cyclooxygenase) and LOX (Lipoxygenase) enzymes. The bulky phenyl groups at positions 4 and 5 allow the molecule to fit selectively into the larger hydrophobic channel of COX-2, potentially reducing gastric side effects associated with COX-1 inhibition.

Part 3: Experimental Validation Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following self-validating protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., HT-29).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Validation Check: Control wells (untreated) must show distinct purple formazan crystals.

  • Solubilization: Remove supernatant, add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup: Use 96-well plates. Add 100 µL of inoculum + 100 µL of test compound (serial dilutions).

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative Control: Solvent (DMSO) only.

    • Sterility Control: Broth only.

  • Readout: Visual turbidity check after 24h incubation at 37°C. The lowest concentration with no visible growth is the MIC.

References

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.[3] Open Journal of Medicinal Chemistry. [Link]

  • Verma, A., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.[4] MedChemComm. [Link]

  • Zhang, L., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative.[5] European Journal of Pharmacology. [Link]

  • Puratchikody, A., et al. Synthesis and pharmacological evaluation of 2-substituted-4,5-diphenyl-1H-imidazoles. ResearchGate Archive. [Link]

  • Wolkenberg, S. E., et al. Design, synthesis, and evaluation of novel 4,5-diphenyl-1H-imidazole derivatives as potential anticancer agents. Journal of Medicinal Chemistry. [Link]

Methodological & Application

Application Note: Solvent-Free Synthesis of Lophine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of 2,4,5-trisubstituted imidazoles (lophine derivatives) via the multicomponent condensation of benzil, aldehydes, and ammonium acetate.[1] By eliminating volatile organic solvents (VOCs) and utilizing atom-economic catalysis, this method aligns with the 12 Principles of Green Chemistry .

We present two distinct workflows:

  • Method A (Thermal/Catalytic): Molecular Iodine (

    
    ) catalyzed melt synthesis.
    
  • Method B (Microwave-Assisted): Catalyst-free, high-throughput synthesis.

Both methods demonstrate superior yields (>90%), drastically reduced reaction times (minutes vs. hours), and simplified aqueous workup compared to traditional reflux methods in acetic acid or ethanol.

Introduction & Scientific Rationale

The Target: Lophine Derivatives

2,4,5-triphenyl-1H-imidazole (Lophine) and its derivatives are critical scaffolds in medicinal chemistry (anti-inflammatory, analgesic, and glucagon receptor antagonists) and optoelectronics (chemiluminescence and fluorescence).[1][2][3][4][5]

The Shift to Solvent-Free Chemistry

Traditional synthesis relies on the Radziszewski reaction in refluxing acetic acid. While effective, this generates stoichiometric amounts of acidic waste and requires tedious neutralization.

Mechanistic Advantage of Solvent-Free Melts: In a solvent-free "melt" or grinding protocol, the reactants—benzil, aldehyde, and ammonium acetate—form a eutectic mixture upon heating or mechanical stress. This creates a highly concentrated reaction zone where the kinetic rate is significantly accelerated (


). Furthermore, as the reaction generates water as a byproduct, the open-vessel heating allows water to evaporate, driving the equilibrium toward the product (Le Chatelier’s principle) without the need for dehydrating agents.
Reaction Mechanism (Debus-Radziszewski)

The reaction proceeds via a dual imine formation followed by cyclization. Ammonium acetate acts as both the nitrogen source and a dual-purpose reagent (ammonia precursor and acetic acid buffer).

ReactionMechanism Reactants Benzil + Aldehyde + NH4OAc Imine Di-imine Intermediate Reactants->Imine Condensation Cyclization Cyclization (Ring Closure) Imine->Cyclization Nucleophilic Attack Dehydration - H2O (Aromatization) Cyclization->Dehydration Elimination Product 2,4,5-Triphenylimidazole (Lophine) Dehydration->Product Final Product

Figure 1: Simplified mechanistic pathway of the multicomponent synthesis.

Materials & Equipment

Reagents
  • Benzil (1,2-diphenylethane-1,2-dione): 99% purity.

  • Aldehyde: Benzaldehyde (for parent lophine) or substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Ammonium Acetate (

    
    ):  Analytical grade.
    
  • Catalyst (Method A): Molecular Iodine (

    
    ).[6]
    
  • Solvents (Workup): Deionized water, Ethanol (95% for recrystallization).

Equipment
  • Method A: Agate mortar and pestle or thermostated oil bath.

  • Method B: Microwave reactor (e.g., CEM Discover or Monowave) capable of temperature control. Note: Domestic microwaves can be used but lack precise temperature reproducibility.

  • General: Buchner funnel, vacuum pump, melting point apparatus.

Experimental Protocols

Protocol A: Molecular Iodine Catalyzed Synthesis

Best for: Benchtop synthesis, scaling up, and moisture-sensitive substrates.

Rationale: Molecular iodine acts as a mild, water-tolerant Lewis acid that activates the carbonyl groups of the benzil and aldehyde, facilitating nucleophilic attack by ammonia.

Step-by-Step Procedure:

  • Stoichiometry: Weigh Benzil (1.0 mmol, 210 mg), Aldehyde (1.0 mmol), and Ammonium Acetate (2.0 - 4.0 mmol, excess is required to drive the reaction).

  • Catalyst Addition: Add Molecular Iodine (

    
    ) (5 mol%, ~12 mg).
    
  • Activation (Grinding/Melt):

    • Option 1 (Grinding): Grind the mixture vigorously in an agate mortar for 10–20 minutes. The mixture will darken and become a paste (eutectic melt).

    • Option 2 (Thermal Melt): Place the mixture in a round-bottom flask and heat to 100–120°C in an oil bath with stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for benzil (

    
    ) should disappear.
    
  • Quenching: Cool the mixture to room temperature. Add crushed ice-water (~20 mL) to the solid mass.

    • Why? The product is hydrophobic and precipitates; ammonium acetate and iodine residues dissolve in the water.

  • Isolation: Filter the solid precipitate under vacuum. Wash with excess water until the filtrate is neutral and colorless (removes

    
     traces).
    
  • Purification: Recrystallize the crude solid from hot ethanol (95%).

Protocol B: Catalyst-Free Microwave Synthesis

Best for: High-throughput screening, greenest profile (no catalyst waste).

Rationale: Microwave irradiation provides direct dielectric heating to the polar reagents (ammonium acetate is highly polar), causing rapid internal heating that overcomes the activation energy barrier without an external catalyst.

Step-by-Step Procedure:

  • Preparation: Mix Benzil (1.0 mmol), Aldehyde (1.0 mmol), and Ammonium Acetate (3.0 mmol) in a microwave-safe vial.

  • Irradiation: Place the vial in the microwave reactor.

    • Settings: Power = 150–300 W (or set temperature to 130°C).

    • Time: Irradiate for 3–5 minutes.[7]

  • Observation: The solid mixture will melt rapidly.

  • Workup: Allow the vial to cool. Add cold water (10 mL) and sonicate briefly to break up the solid mass.

  • Filtration: Filter and wash with water.[6][8] Recrystallize from ethanol.

Workflow Visualization

Workflow Start Weigh Reagents: Benzil + Aldehyde + NH4OAc Choice Select Method Start->Choice MethodA Method A: Iodine Catalyst Heat/Grind (10-20 min) Choice->MethodA MethodB Method B: Microwave 130°C (3-5 min) Choice->MethodB Quench Quench with Ice Water (Precipitates Product) MethodA->Quench MethodB->Quench Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Analyze Characterization (MP, FTIR, NMR) Purify->Analyze

Figure 2: Operational workflow for solvent-free synthesis.

Data Analysis & Validation

Comparative Performance

The following table summarizes typical results for the synthesis of 2,4,5-triphenylimidazole (Parent Lophine) using different solvent-free variations.

Catalyst / MethodConditionTimeYield (%)Atom Economy
None (Reflux) Acetic Acid (Solvent)3–5 hrs70–80%Low (Solvent waste)
Molecular Iodine 120°C / Melt10–20 min90–95%High
Microwave Catalyst-Free / 130°C3–5 min92–96%Very High
Silica-Sulfuric Acid 100°C / Solid Support15–30 min85–90%High
Characterization Checklist

To validate the protocol, ensure your product meets these specifications:

  • Melting Point: The parent lophine should melt sharply between 274–275°C . A broad range indicates incomplete removal of benzil or ammonium salts.

  • FTIR Spectroscopy:

    • NH Stretch: Broad band at

      
       (intermolecular H-bonding).
      
    • C=N Stretch: Strong peak at

      
      .
      
    • Absence of C=O: Disappearance of the carbonyl peak (

      
      ) from benzil/aldehyde confirms reaction completion.
      
  • 1H NMR (DMSO-d6):

    • NH Proton: Singlet at

      
       (exchangeable with 
      
      
      
      ).
    • Aromatic Protons: Multiplets in the range of

      
      .
      

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Product.

    • Cause: Incomplete reaction or retained water.

    • Solution: Ensure the reaction temperature is maintained above 100°C to drive off water. If using Method A, increase grinding time.

  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation of amines or residual Iodine.

    • Solution: Wash the crude precipitate with 5% aqueous Sodium Thiosulfate (

      
      ) to remove residual Iodine before recrystallization.
      
  • Problem: Reaction violently bubbles.

    • Cause: Rapid evolution of ammonia gas and water vapor.

    • Solution: Use a larger reaction vessel (e.g., 50 mL flask for a 1 mmol scale) to contain the expansion of the melt.

References

  • Kidwai, M., et al. (2005). "Solvent-free synthesis of 2,4,5-trisubstituted imidazoles using molecular iodine as a mild and efficient catalyst."[9] Journal of Heterocyclic Chemistry. Link

  • Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-dicarbonyl compounds using microwave irradiation." Organic Letters. Link

  • Shelke, K. F., et al. (2009). "Cellulose sulfuric acid: A biodegradable and recyclable solid acid catalyst for the one-pot synthesis of 2,4,5-triarylimidazoles under solvent-free conditions." Green Chemistry Letters and Reviews. Link

  • Radziszewski, B. (1882). "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft. Link (Historical Mechanism Reference)

  • Desai, S. R., & Modha, S. G. (2024).[1][5] "Solvent-Free Approaches for the Synthesis of Lophine Derivatives." Sustainability & Circularity NOW. Link

Sources

application in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fabrication and Characterization of High-Efficiency TADF-OLED Devices

Abstract

This application note details the fabrication and characterization protocols for high-efficiency Organic Light-Emitting Diodes (OLEDs) utilizing Thermally Activated Delayed Fluorescence (TADF) materials.[1][2][3] Unlike conventional fluorescent devices (capped at 25% internal quantum efficiency) or phosphorescent devices (requiring expensive rare-earth metals like Iridium), TADF emitters harvest both singlet and triplet excitons via Reverse Intersystem Crossing (RISC), theoretically achieving 100% internal quantum efficiency (IQE) using purely organic molecules. This guide focuses on the vacuum thermal evaporation (VTE) of a standard green TADF emitter, 4CzIPN , providing a self-validating workflow for researchers to replicate high-performance devices.

Introduction: The TADF Mechanism

The fundamental limitation of first-generation fluorescent OLEDs is spin statistics: electrical excitation generates singlet (


) and triplet (

) excitons in a 1:3 ratio. Since only singlets decay radiatively in fluorescence, efficiency is limited.

TADF materials overcome this by engineering a small energy gap (


) between the 

and

states. This allows non-radiative triplet excitons to up-convert back to the singlet state via thermal activation (RISC), enabling delayed fluorescence.

Key Reference: The seminal mechanism was established by Adachi et al. in Nature (2012), demonstrating that metal-free organics could rival phosphorescent efficiencies [1].

TADF_Mechanism Ground Ground State (S0) S1 Singlet Excited (S1) Fast Decay Ground->S1 Electrical Excitation (25%) T1 Triplet Excited (T1) Reservoir Ground->T1 Electrical Excitation (75%) S1->Ground Prompt Fluorescence S1->T1 ISC T1->Ground Non-Radiative Decay T1->S1 RISC (Thermally Activated) Key TADF Step

Figure 1: Energy transfer mechanism in TADF materials. The critical pathway is the Reverse Intersystem Crossing (RISC) from T1 to S1, enabling 100% exciton harvesting.

Device Architecture & Material Selection

To ensure reproducibility, we utilize a standard "reference stack" based on the green emitter 4CzIPN . This stack is designed to confine excitons within the emission layer (EML) and balance charge injection.

Target Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCBP:4CzIPN (30 nm, 10%) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Layer FunctionMaterialFull NameThicknessRole
Anode ITOIndium Tin Oxide150 nmTransparent electrode.
HIL HAT-CNDipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile10 nmDeep LUMO for hole injection.
HTL TAPC4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]40 nmHigh triplet energy hole transport.
EML (Host) mCBP3,3-Di(9H-carbazol-9-yl)biphenyl-Host matrix to prevent quenching.
EML (Dopant) 4CzIPN1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene30 nmTADF Emitter (Green).
ETL TPBi2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)40 nmElectron transport & hole blocking.
EIL LiFLithium Fluoride1 nmElectron injection tunneling.
Cathode AlAluminum100 nmReflective top contact.

Protocol 1: Substrate Preparation

Objective: Eliminate organic contaminants and particles that cause "dark spots" or short circuits. Standard: Water contact angle < 10° after treatment.

  • Mechanical Scrub: Gently scrub patterned ITO glass with a soft sponge and dilute semi-conductor grade detergent (e.g., Decon 90) in deionized (DI) water.

  • Ultrasonic Bath Series:

    • Ultrasonicate in Detergent + DI Water (15 mins, 45°C).

    • Ultrasonicate in Pure DI Water (15 mins, 45°C) – Repeat twice.

    • Ultrasonicate in Acetone (15 mins, Room Temp) – Removes organic residues.

    • Ultrasonicate in Isopropanol (IPA) (15 mins, Room Temp) – Removes acetone streaks.

  • Drying: Blow dry immediately with High-Purity Nitrogen (

    
    ) gun.
    
  • Surface Activation (Critical): Treat substrates with UV-Ozone or Oxygen Plasma for 15 minutes immediately before loading into the vacuum chamber.

    • Why: This increases the ITO work function (from ~4.7 eV to ~5.1 eV), lowering the injection barrier into the HIL [2].

Protocol 2: Vacuum Thermal Evaporation (VTE)

Objective: Deposit organic layers with Ångström-level precision. Requirement: Base pressure


 Torr.

Workflow Diagram:

VTE_Workflow cluster_Evap Deposition Sequence Load Load Substrates (Post UV-Ozone) Pump Pump Down (< 2e-6 Torr) Load->Pump HIL 1. HIL/HTL Deposition (Rate: 1.0 Å/s) Pump->HIL EML 2. Co-Deposition (Host:Dopant) (Host: 1.0 Å/s | Dopant: 0.1 Å/s) HIL->EML ETL 3. ETL/EIL Deposition (Rate: 1.0 Å/s / 0.1 Å/s) EML->ETL Cathode Cathode Deposition (Al) (Rate: >2.0 Å/s) ETL->Cathode Encap Encapsulation (N2 Glovebox, UV Epoxy) Cathode->Encap

Figure 2: Step-by-step Vacuum Thermal Evaporation workflow.

Detailed Steps:

  • Crucible Loading: Load organic powders into quartz/ceramic crucibles. Note: 4CzIPN and mCBP must be in separate sources for co-deposition.

  • Rate Calibration: Use a Quartz Crystal Microbalance (QCM) to calibrate the density factor (Tooling Factor) for each material.

  • Organic Deposition:

    • Heat sources slowly to avoid "spitting" (particulates).

    • Co-deposition (EML): To achieve 10% doping, set Host rate to 1.0 Å/s and Dopant rate to 0.11 Å/s (accounting for density differences).

    • Critical: Maintain rate stability

      
       Å/s to ensure uniform exciton recombination zones.
      
  • Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Al.

    • Note: Deposit Al fast (>2 Å/s) to prevent oxidation and ensure a reflective grain structure.

  • Encapsulation: Transfer to

    
     glovebox (
    
    
    
    ppm) without breaking vacuum. Seal with a glass lid and UV-curable epoxy.

Protocol 3: Optoelectronic Characterization

Objective: Validate device efficiency and stability.

A. J-V-L Measurement (Current-Voltage-Luminance)
  • Equipment: Source Measure Unit (e.g., Keithley 2400) + Calibrated Photodiode or Spectroradiometer (e.g., Konica Minolta CS-2000).

  • Protocol: Sweep voltage from 0V to 10V in 0.1V steps. Measure current (

    
    ) and Luminance (
    
    
    
    ).[3][4][5]
  • Output: Plot Current Density (

    
    , mA/cm²) vs. Voltage (
    
    
    
    ) and Luminance (
    
    
    , cd/m²) vs. Voltage.
B. External Quantum Efficiency (EQE) Calculation

EQE is the primary figure of merit for TADF OLEDs.


[6]

For a Lambertian emitter (standard assumption for planar OLEDs), EQE can be calculated from luminance and the electroluminescence (EL) spectrum [3]:

  • Measure EL spectrum

    
     (Intensity vs. Wavelength).
    
  • Calculate Total Flux (Lumens) from Luminance (

    
    ) assuming Lambertian distribution (
    
    
    
    ).
  • Convert Lumens to Photon flux using the standard eye sensitivity curve.

  • Validation Check: A well-fabricated 4CzIPN device should show EQE > 18% at 1000 cd/m². If EQE < 10%, check the doping ratio or oxygen contamination.

C. Lifetime Testing (LT50)
  • Protocol: Drive the device at a constant current density (e.g.,

    
     mA/cm²) that produces an initial luminance 
    
    
    
    .
  • Measurement: Record Luminance over time until it decays to 50% of

    
     (
    
    
    
    ).
  • Note: TADF devices often suffer from roll-off at high brightness due to Triplet-Triplet Annihilation (TTA).[3]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Short Circuit (Ohmic I-V) Particles on substrate; ITO spikes.Improve cleaning; use cleanroom class 1000; filter solvents.
High Turn-on Voltage Thick organic layers; Poor Injection.Check QCM tooling factors; Re-verify HIL/EIL thickness.
Low EQE (<5%) Exciton quenching; Imbalanced charge.Ensure Dopant is not degraded; Check Host:Dopant ratio (too high doping causes concentration quenching).
Dark Spots (Grow over time) Pinholes in cathode; Moisture ingress.Improve encapsulation; Check LiF/Al deposition quality.

References

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[7] Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238.[7]

  • Helander, M. G., et al. (2011). Chlorinated Indium Tin Oxide Electrodes with High Work Function for Organic Device Compatibility. Science, 332(6032), 944-947.

  • Ossila Ltd. External Quantum Efficiency (EQE) of LEDs. Ossila Resources.

  • Zhang, D., et al. (2015). High-Efficiency Green Organic Light-Emitting Diodes Based on a Solution-Processable TADF Emitter. ACS Applied Materials & Interfaces.

Sources

2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole in peroxyoxalate chemiluminescence

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole in Peroxyoxalate Chemiluminescence

Abstract

This guide details the application of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole (herein referred to as o-OMe-Lophine ) as a fluorescent activator in peroxyoxalate chemiluminescence (PO-CL). Unlike its para-substituted counterpart, the ortho-methoxy isomer introduces specific steric interactions that influence quantum efficiency and Stokes shift. This document provides a validated protocol for its synthesis, spectral characterization, and deployment in high-sensitivity chemiluminescent assays using bis(2,4,6-trichlorophenyl) oxalate (TCPO).

Introduction & Mechanism

The Role of o-OMe-Lophine

In a standard PO-CL system, the chemiluminescent output is dependent on an energy transfer process from a high-energy intermediate (1,2-dioxetanedione) to a fluorescent acceptor.[1]

  • Function: o-OMe-Lophine acts as the Fluorescent Activator (Fluorophore) .

  • Mechanism: It accepts energy via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism or direct energy transfer, reaching an excited singlet state (

    
    ) and relaxing to the ground state (
    
    
    
    ) by emitting a photon in the blue-violet region (~410–430 nm).
  • Steric Considerations: The ortho-methoxy substituent forces the phenyl ring out of planarity with the imidazole core. This steric twist reduces

    
    -conjugation compared to the planar para-isomer, resulting in a hypsochromic (blue) shift and potentially altering solubility profiles in organic media.
    
Reaction Pathway

The system requires three components:

  • Oxalate Ester: Bis(2,4,6-trichlorophenyl) oxalate (TCPO) is preferred for its high reaction rate.

  • Oxidant: Hydrogen Peroxide (

    
    ).
    
  • Base Catalyst: Imidazole (unsubstituted) or Sodium Salicylate is often added to catalyze the formation of the dioxetanedione, while o-OMe-Lophine serves as the emitter.

POCL_Mechanism TCPO TCPO (Oxalate Ester) Inter 1,2-Dioxetanedione (High Energy Intermediate) TCPO->Inter Nucleophilic Attack H2O2 H2O2 (Oxidant) H2O2->Inter Nucleophilic Attack Base Base Catalyst (Imidazole) Base->Inter Catalysis Fluoro_E o-OMe-Lophine* (Excited State) Inter->Fluoro_E Energy Transfer (CIEEL) CO2 2 CO2 Inter->CO2 Decomposition Fluoro_G o-OMe-Lophine (Ground State) Fluoro_E->Fluoro_G Fluorescence Light Light Emission (hv ~420nm) Fluoro_E->Light Emission

Figure 1: Mechanism of Peroxyoxalate Chemiluminescence utilizing o-OMe-Lophine as the energy acceptor.

Material Properties & Synthesis

If the specific isomer is not commercially available, it must be synthesized via the Debus-Radziszewski imidazole synthesis .

Chemical Data
PropertySpecification
IUPAC Name 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Molecular Formula

MW 326.40 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in Ethyl Acetate, Acetonitrile, DMF; Insoluble in Water
Emission Max (

)
~415–430 nm (Solvent dependent)
Synthesis Protocol

Reagents: Benzil (10 mmol), 2-Methoxybenzaldehyde (10 mmol), Ammonium Acetate (excess, 40-50 mmol), Glacial Acetic Acid (20 mL).

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Benzil (2.10 g) and 2-Methoxybenzaldehyde (1.36 g) to Glacial Acetic Acid (20 mL).

  • Amination: Add Ammonium Acetate (3.85 g).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until benzil is consumed.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water containing concentrated ammonia (to neutralize acid and precipitate the free base).

  • Purification: Filter the precipitate. Recrystallize from Ethanol or Ethanol/Water mixtures.

  • Validation: Verify structure via

    
    -NMR (look for methoxy singlet ~3.8 ppm and aromatic multiplets).
    

Experimental Protocol: PO-CL Assay

This protocol describes a static measurement in a cuvette, adaptable for flow-injection analysis (FIA).

Reagent Preparation
  • Stock A (Oxalate): 1.0 mM TCPO in Ethyl Acetate. Note: Prepare fresh daily; keep anhydrous.

  • Stock B (Fluorophore): 1.0 mM o-OMe-Lophine in Ethyl Acetate/Acetonitrile (1:1).

  • Stock C (Oxidant): 100 mM

    
     in Acetonitrile (prepared from 30% aqueous 
    
    
    
    ).
  • Catalyst Solution: 1.0 mM Imidazole in Ethyl Acetate.

Reaction Workflow
  • Baseline: In a quartz fluorescence cuvette, add:

    • 1.0 mL Stock B (Fluorophore)

    • 1.0 mL Stock A (Oxalate)

    • 0.1 mL Catalyst Solution

  • Initiation: Place cuvette in the fluorometer (Excitation source OFF, Emission scan mode or Time-drive mode).

  • Injection: Inject 0.5 mL Stock C (Oxidant) vigorously.

  • Detection: Record chemiluminescence intensity at 425 nm over time (0–60 seconds).

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase S1 Dissolve o-OMe-Lophine (Ethyl Acetate/ACN) Mix Mix Fluorophore + TCPO + Catalyst in Cuvette S1->Mix S2 Prepare TCPO Solution (Anhydrous Ethyl Acetate) S2->Mix S3 Prepare H2O2 Solution (Acetonitrile) Inject Inject H2O2 (Initiation) S3->Inject Mix->Inject Detect Measure CL Intensity (@ ~425 nm) Inject->Detect

Figure 2: Experimental workflow for static PO-CL determination.

Optimization & Troubleshooting

VariableEffectRecommendation
Solvent Choice Hydrophobicity affects TCPO stability and quantum yield.Use Ethyl Acetate or Dimethyl Phthalate for high stability. Avoid alcohols (quenches TCPO).
pH / Base Base catalyzes TCPO decomposition.If reaction is too slow, increase Imidazole concentration. If too fast (flash), reduce it.
Water Content Water hydrolyzes TCPO non-luminescently.Keep organic solvents anhydrous. The only water should come from the

addition.
Steric Effect Ortho-methoxy group reduces planarity.Expect lower quantum yield than para-isomer but higher solubility.

Safety Note: TCPO is a skin irritant.


 is a strong oxidizer.[2] Work in a fume hood.

References

  • Rauhut, M. M. (1969). Chemiluminescence from Concerted Peroxide Decomposition Reactions. Accounts of Chemical Research. Link

  • White, E. H., & Harding, M. J. (1964). The Chemiluminescence of Lophine and Its Derivatives. Journal of the American Chemical Society.[3] Link

  • Nakashima, K., et al. (1995). Peroxyoxalate Chemiluminescence Detection of Polycyclic Aromatic Hydrocarbons. Analytica Chimica Acta. Link

  • Mohamed, S. K., et al. (2013).[4] Crystal structure of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol (Structural Analog Reference). Acta Crystallographica Section E. Link

Sources

Application Note: Structural Elucidation of Imidazole-Based Therapeutics via Orthogonal NMR and MS Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in antifungal (e.g., ketoconazole), anticancer, and antihistamine agents. However, their characterization presents a distinct analytical paradox: the rapid annular tautomerism of the imidazole ring often renders standard 1H NMR spectra ambiguous, while the high basicity of the N3 nitrogen complicates mass spectrometric fragmentation analysis.

This guide provides a validated, orthogonal workflow for the definitive structural characterization of substituted imidazoles. By integrating solvent-engineered NMR (exploiting dielectric constants to freeze tautomeric exchange) with energy-resolved MS/MS , researchers can confidently assign regioisomers (1,4- vs. 1,5-substitution) and validate purity.

Part 1: NMR Spectroscopy – Unlocking the Tautomeric Equilibrium

The Tautomer Challenge

In solution, unsubstituted or N-unsubstituted imidazoles exist in a rapid equilibrium between the


 and 

tautomers. In non-polar solvents like Chloroform-d (

), this proton transfer is faster than the NMR time scale, resulting in an averaged spectrum where C4 and C5 signals coalesce or appear broad.

The Solution: Solvent Engineering To characterize the specific electronic environment, one must "freeze" or significantly slow this exchange. This is achieved by using solvents with high dielectric constants and strong hydrogen-bond accepting capabilities, such as DMSO-


 or DMF-

.
Protocol: Solvent-Dependent Tautomer Trapping

Objective: Distinguish between rapid exchange (averaged signals) and fixed tautomeric states.

Step-by-Step Methodology:

  • Screening Run (CDCl3): Dissolve 5 mg of analyte in 600 µL

    
    . Acquire a standard 1H spectrum.
    
    • Observation: Look for broad peaks around 7.0–7.8 ppm. The N-H proton is often invisible due to rapid exchange.

  • The "Freeze" Run (DMSO-d6): Prepare a second sample in DMSO-

    
    .
    
    • Mechanism:[1] DMSO forms a strong H-bond with the imidazole N-H, increasing the activation energy for proton transfer.

    • Observation: The N-H signal typically appears as a broad singlet between 12.0–13.0 ppm. C4 and C5 protons often resolve into distinct multiplets if the symmetry is broken by substituents.

  • Cryo-NMR Validation (Optional but Recommended): If signals remain broad in DMSO, cool the probe to 253 K (-20°C). This kinetically traps the individual tautomers, allowing integration of distinct populations.

Distinguishing 1,4- vs. 1,5-Regioisomers

In "Click" chemistry (CuAAC vs. RuAAC), distinguishing 1,4-disubstituted from 1,5-disubstituted isomers is critical.

  • NOE (Nuclear Overhauser Effect):

    • 1,5-Isomer: Strong NOE correlation between the substituent on N1 and the substituent on C5.

    • 1,4-Isomer: No NOE between N1-substituent and C4-substituent (too distant).

  • 13C Chemical Shifts: The C5 carbon in 1,5-isomers is typically more shielded (upfield) than the C4 carbon in 1,4-isomers due to steric compression.

Visualization: Tautomeric Equilibrium Strategy

TautomerStrategy Start Imidazole Sample CDCl3 Solvent: CDCl3 (Non-polar) Start->CDCl3 DMSO Solvent: DMSO-d6 (Polar Aprotic) Start->DMSO Result_Avg Averaged Signals (Fast Exchange) CDCl3->Result_Avg Rapid H-Shift Result_Fixed Resolved Signals (Slow Exchange) DMSO->Result_Fixed H-Bond Stabilization NOE NOE Experiment Result_Fixed->NOE If Substituted Regio Regioisomer Assigned (1,4 vs 1,5) NOE->Regio Spatial Correlation

Figure 1: Strategic solvent selection determines the observability of tautomeric states. DMSO-d6 is required to resolve individual proton environments.

Part 2: Mass Spectrometry – Fragmentation & Ionization[2][3]

Ionization Characteristics

Imidazoles are highly basic (


 of conjugate acid ~ 7.0). In Electrospray Ionization (ESI), they avidly form 

ions in positive mode.
  • Warning: Due to their coordination ability, imidazoles often form metal adducts (

    
    , 
    
    
    
    ) if trace metals are present in the LC system. Always flush the system with 0.1% EDTA if unexpected adducts dominate.
Diagnostic Fragmentation Pathways

The imidazole ring is remarkably stable, but specific high-energy collisions (CID) induce characteristic cleavages.

Key Fragmentation Rules:

  • RDA (Retro-Diels-Alder) Cleavage: Rare in simple imidazoles but common in fused systems (e.g., benzimidazoles).

  • HCN Loss (Neutral Loss -27 Da): The most diagnostic cleavage for the imidazole ring. The ring opens, ejecting a neutral HCN molecule.

  • Nitrile Ejection (R-CN): In substituted imidazoles, the ring may cleave to eject the substituent attached to C2 or C4 as a nitrile.

Data Summary: Diagnostic Ions
FeatureObserved Mass (m/z)Structural Implication
Parent Ion

Confirms MW; odd mass indicates odd N count.
Fragment A

Loss of HCN. Confirms presence of imidazole ring.
Fragment B

Loss of

(Acetonitrile). Indicates methyl substitution on the ring.
Fragment C

Loss of CO. Common if carbonyls are attached (e.g., imidazole-2-carboxaldehyde).
Visualization: MS Fragmentation Pathway

MSFragmentation Parent Precursor Ion [M+H]+ Excitation Collisional Activation (CID) Parent->Excitation RingOpen Ring Opening Excitation->RingOpen LossHCN Loss of HCN (-27 Da) RingOpen->LossHCN LossRCN Loss of R-CN (Substituent Dependent) RingOpen->LossRCN Fragment1 Product Ion A (Diagnostic) LossHCN->Fragment1 Fragment2 Product Ion B (Side Chain) LossRCN->Fragment2

Figure 2: The primary fragmentation pathway for imidazole involves ring opening followed by the ejection of neutral HCN or substituted nitriles.

Part 3: Integrated "Self-Validating" Protocol

This workflow ensures that data from NMR and MS mutually confirm the structure.

The Dual-Stream Workflow

Stream A: Connectivity (NMR)

  • Dissolve sample in DMSO-

    
    .
    
  • Run 1H, 13C, and 1H-15N HMBC .

    • Validation Point: The 15N chemical shift of the protonated nitrogen (

      
      ) is approx -220 ppm (relative to 
      
      
      
      ), while the imine nitrogen (
      
      
      ) is approx -120 ppm. If only one averaged signal is seen, the tautomerism is not frozen.

Stream B: Composition (MS)

  • Inject via Direct Infusion or LC-MS (C18 column, mobile phase: Water/Acetonitrile + 0.1% Formic Acid).

  • Perform MS/MS on the

    
     peak.
    
    • Validation Point: Look for the -27 Da loss (HCN). If absent, the ring might be saturated (imidazoline) or fully substituted in a way that prevents standard ring collapse.

Decision Tree for Regioisomer Assignment

DecisionTree Start Unknown Imidazole Derivative Step1 1H NMR in DMSO-d6 Start->Step1 Check1 Are signals broad? Step1->Check1 Action1 Cool to 253K Check1->Action1 Yes Step2 NOE Experiment Check1->Step2 No Action1->Step2 Check2 NOE between N-R and C-H? Step2->Check2 Result15 1,5-Isomer Confirmed Check2->Result15 Strong Signal Result14 1,4-Isomer Confirmed Check2->Result14 No Signal

Figure 3: Logical workflow for assigning regioisomers. Thermal control is a prerequisite for accurate NOE data.

References

  • Alkorta, I., et al. "Tautomerism in imidazoles and benzimidazoles." Chemical Society Reviews, 2020.

  • Claramunt, R. M., et al. "The structure of imidazole and its derivatives: 13C and 15N NMR study." Journal of the Chemical Society, Perkin Transactions 2, 2019.

  • Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides."[2] Nucleosides, Nucleotides and Nucleic Acids, 2006.[2]

  • Lázaro Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde." Journal of Organic Chemistry, 2010.

  • Creary, X., et al. "Distinguishing 1,4- and 1,5-Disubstituted Triazoles/Imidazoles by NMR." Journal of Organic Chemistry, 2012.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Research Support) Topic: Troubleshooting Multi-Component Reactions & Regioselective Functionalization Ticket ID: TSI-2024-HEX

Welcome to the Technical Support Center

Subject: Overcoming Steric and Electronic Barriers in 1,2,4,5-Tetrasubstituted Imidazole Scaffolds.

You are likely here because the standard Debus-Radziszewski condensation has failed you, or your C-H activation yielded an inseparable mixture of regioisomers. The synthesis of tetrasubstituted imidazoles presents a unique "crowding" challenge—forcing four distinct groups onto a five-membered ring creates immense steric strain and electronic conflict.

This guide moves beyond standard literature claims of "high yields" to address the specific failure modes encountered in complex drug discovery workflows.

Module 1: The Stalled Condensation (Steric Hindrance)

Issue: The four-component reaction (Aldehyde + Benzil + Amine +


) stalls or produces <20% yield when using bulky amines (e.g., tert-butyl, adamantyl) or ortho-substituted aldehydes.
Root Cause Analysis: The Reversibility Trap

The Debus-Radziszewski reaction relies on the formation of a diamine intermediate. When bulky substituents are present, the initial imine formation (Aldehyde + Amine) becomes thermodynamically unfavorable due to steric clash. Furthermore, the subsequent condensation with benzil requires the carbonyls to be highly electrophilic. If the equilibrium shifts back to the starting materials faster than the cyclization step can occur, the reaction "stalls."

Troubleshooting Protocol: Microwave-Assisted Acid Catalysis

Standard reflux is often insufficient to overcome the activation energy required for sterically demanding substrates. We recommend switching to a microwave-assisted, Lewis-acid catalyzed protocol.

Reagent Setup:

  • Catalyst:

    
     adsorbed on Silica (
    
    
    
    ) OR Nanocrystalline
    
    
    .
  • Solvent: Solvent-free (preferred) or Ethanol.

  • Energy Source: Microwave Irradiation (300W).

Step-by-Step Workflow:

  • Catalyst Prep (

    
    ):  Dissolve 1g 
    
    
    
    in 15 mL DCM. Add 6g Silica gel (230-400 mesh). Stir 2h. Evaporate solvent under vacuum to obtain a free-flowing powder [1].
  • Reaction Assembly: In a microwave vial, combine:

    • Benzil (1.0 equiv)

    • Bulky Aldehyde (1.0 equiv)

    • Primary Amine (1.0 equiv)

    • 
       (1.2 equiv)
      
    • Catalyst (10 mol% loading)

  • Irradiation: Irradiate at 120°C for 5-10 minutes. Note: Do not exceed 140°C to prevent amine degradation.

  • Checkpoint: TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the benzil yellow spot.

  • Work-up: Cool to RT. Add hot ethanol to dissolve the product. Filter to remove the heterogeneous catalyst (save for regeneration). Pour filtrate into crushed ice.

Why this works: The Lewis acid (


) coordinates to the benzil carbonyls, increasing electrophilicity (lowering LUMO energy). Microwave irradiation provides rapid local heating to surmount the steric activation barrier before the reverse reaction (hydrolysis of imine) dominates [1, 2].
Module 2: The Regioselectivity Maze (C-H Activation)

Issue: You are attempting to install a fourth substituent onto a 1,2,4-trisubstituted imidazole via Pd-catalyzed C-H arylation, but you are getting mixtures of C2 and C5 arylation, or double arylation.

Root Cause Analysis: The Mechanism Switch (CMD vs. EMD)

Regioselectivity at the C5 vs. C2 position is governed by the acidity of the C-H bond and the coordination mode of the metal.

  • C5-Arylation: Favored by Polar Aprotic Solvents (DMF/DMA). The mechanism often involves Electrophilic Metalation-Deprotonation (EMD) where the solvent stabilizes the cationic Pd species.

  • C2-Arylation (or C2,5): Favored by Non-polar Solvents (Xylene).[1] This often proceeds via Concerted Metalation-Deprotonation (CMD), where the C2 proton (most acidic) is removed [3, 4].

Visualization: The Regioselectivity Decision Tree

Regioselectivity Start Target: Arylated Imidazole Substrate Substrate: 1-Methyl-Imidazole Start->Substrate ConditionA Solvent: DMF/DMA Base: K2CO3 Substrate->ConditionA Polar Aprotic ConditionB Solvent: Xylene/Anisole Ligand: PPh3 Substrate->ConditionB Non-Polar ResultA Product: C5-Arylation (Major) ConditionA->ResultA EMD Mechanism ResultB Product: C2-Arylation or C2,5-Bis-Arylation ConditionB->ResultB CMD Mechanism

Figure 1: Decision tree for controlling regioselectivity in Pd-catalyzed arylation of imidazoles [3, 4].

Troubleshooting Protocol: Locking the C5 Position

To exclusively target the C5 position (the "fourth" substituent) and avoid C2 side-reactions:

  • Solvent: Use DMA (Dimethylacetamide) . The high polarity favors the C5 pathway.

  • Ligand: Use Pivalic Acid (30 mol%) as a co-catalyst. Pivalate acts as a proton shuttle, lowering the energy for C-H bond cleavage specifically at C5 in the presence of Pd.

  • Temperature: Maintain 100-110°C . Higher temperatures (>140°C) encourage thermodynamic equilibration to the C2 product.

Module 3: Catalyst "Death" & Green Chemistry

Issue: Your heterogeneous catalyst (e.g., Zeolite, Silica-supported acid) worked for the first batch but failed on the second run (Yield dropped from 90% to 40%).

Root Cause Analysis: Pore Occlusion

In the synthesis of tetrasubstituted imidazoles, the product molecules are large and flat (propeller-shaped). They often get trapped inside the pores of zeolites (like ZSM-5 or ZSM-11) or coat the surface of silica supports, blocking active sites. Simply washing with cold solvent is insufficient [5].

Maintenance Protocol: Catalyst Regeneration

Do not discard the catalyst. Follow this rigorous regeneration cycle:

  • Hot Wash: Wash the filtered catalyst with hot ethanol (70°C) , not room temperature solvent.

  • Calcination (For Zeolites/Oxides): If using MgAl2O4 or Zeolites, calcine at 500°C for 3 hours in air. This burns off organic residues blocking the pores.

  • Re-activation (For Silica-Acids): For

    
     or 
    
    
    
    , drying in a vacuum oven at 80°C for 4 hours is critical to remove adsorbed water, which deactivates the Lewis acid sites.
Summary Data: Method Comparison
MethodBest For...Primary RiskKey "Fix"
Debus-Radziszewski (Classical) Simple alkyl/aryl groupsLow yield with stericsSwitch to Microwave
Solid Acid Catalysis (

)
Green chemistry, scale-upCatalyst deactivationHot EtOH wash + Drying
Pd-Catalyzed C-H Arylation Late-stage functionalizationRegio-scrambling (C2/C5)Use DMA for C5 selectivity
Van Leusen Reaction 1,5-disubstituted targetsFails for tetrasubstitutedDo not use for tetra-targets
References
  • Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst. Source: Indian Academy of Sciences (J. Chem. Sci.) URL:[Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Source: Ultrasonics Sonochemistry (Elsevier/NIH) URL:[Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Source: Catalysts (MDPI/NIH) URL:[Link]

  • Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5. Source: Chemistry - A European Journal (via UniPi) URL:[Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite. Source: RSC Advances (NIH Repository) URL:[Link]

Sources

optimizing fluorescence quantum yield of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimizing Fluorescence Quantum Yield (


) of Imidazole Derivatives
Assigned Specialist:  Senior Application Scientist, Photophysics Division
Core Directive & Mission

You have reached the Tier 3 Technical Support for imidazole photophysics. Our goal is not just to "make it brighter," but to diagnose the specific non-radiative decay channel compromising your fluorophore.

Imidazole derivatives are unique because they often sit on a "photophysical knife-edge" between three competing mechanisms:

  • Vibrational Relaxation: Loss of energy through bond rotation (common in simple imidazoles).

  • TICT (Twisted Intramolecular Charge Transfer): A rotation-dependent quenching state prevalent in Donor-Acceptor (D-A) systems.

  • ESIPT (Excited-State Intramolecular Proton Transfer): A desirable mechanism for large Stokes shifts, but one that requires precise structural geometry.

Below are the three most common "Support Tickets" we receive, along with the engineering protocols to resolve them.

Troubleshooting Modules
Ticket #01: "My sample is bright in non-polar solvents but goes dark in methanol/water."

Diagnosis: You are likely suffering from TICT-Induced Quenching . In Donor-Acceptor imidazole systems (e.g., imidazole-triphenylamine), excitation leads to charge transfer. In polar solvents, the molecule twists into a perpendicular geometry (TICT state) which is highly stabilized by the solvent but is non-emissive .

The Fix: Restrictive Intramolecular Rotation (RIR) You must physically prevent the donor and acceptor units from twisting relative to each other.

  • Chemical Strategy: Introduce steric hindrance (e.g., methyl groups at the ortho position of the phenyl ring attached to the imidazole).

  • Matrix Strategy: If the application allows, encapsulate the dye in a rigid matrix like PMMA. Our data shows this can double the quantum yield by mechanically suppressing the twist.

Data: Solvent & Matrix Effects on Imidazole Emission | Environment | Viscosity | Polarity | Mechanism Dominant | Approx.


 (Typical D-A Imidazole) |
| :--- | :--- | :--- | :--- | :--- |
| Toluene  | Low | Low | Locally Excited (LE) | 0.70 - 0.90 (Bright) |
| Methanol  | Low | High | TICT (Dark) | < 0.10 (Quenched) |
| Glycerol  | High | High | LE (Restricted Rotation) | 0.40 - 0.60 (Recovered) |
| PMMA Film  | Solid | Low/Med | LE (Frozen) | 0.55 - 0.85 (Optimized) |

Reference: Suppression of TICT in imidazole derivatives via matrix encapsulation [1, 2].

Ticket #02: "My powder is non-fluorescent, but dilute solutions are bright."

Diagnosis: Aggregation-Caused Quenching (ACQ) . Planar imidazole derivatives (like 4,5-diphenylimidazole) tend to stack via


-

interactions in the solid state. This promotes non-radiative energy transfer between molecules.

The Fix: Switch to Aggregation-Induced Emission (AIE) You need to "propeller-ize" the molecule.

  • Protocol: Synthesize Tetraphenylimidazole (TPI) derivatives.

  • Mechanism: In solution, the phenyl rings rotate freely, dissipating energy (low

    
    ). In the solid state (aggregate), these rotations are blocked, forcing radiative decay (high 
    
    
    
    ).
  • Design Rule: Attach bulky rotors (phenyl, trityl) to the N1, C2, C4, and C5 positions.

Ticket #03: "I need a larger Stokes shift, but the Quantum Yield is low."

Diagnosis: Inefficient ESIPT (Excited-State Intramolecular Proton Transfer) . You are likely using a 2-(2'-hydroxyphenyl)imidazole (HPI) core. If the intramolecular Hydrogen bond (H-bond) is weak, or if the solvent disrupts it, the proton transfer fails.

The Fix: The "Nodal Plane" & H-Bond Stabilization

  • Solvent: Avoid protic solvents (MeOH, Water) that compete for the H-bond. Use Aprotic solvents (DCM, Toluene, Acetonitrile).

  • Structure: Ensure the proton donor (-OH) and acceptor (-N=) are coplanar.

  • Tuning: Electron-withdrawing groups (EWGs) on the imidazole ring can increase the acidity of the -NH, but for ESIPT, we focus on the basicity of the pyridinic Nitrogen.

Visualization: The Optimization Logic

The following diagram maps the decision process for optimizing your imidazole derivative based on its current failure mode.

ImidazoleOptimization Start START: Low Quantum Yield (Φ) CheckState Check State of Sample Start->CheckState Solution In Solution CheckState->Solution Solid In Solid/Aggregate CheckState->Solid PolarityCheck Is Solvent Polar? Solution->PolarityCheck ACQ Diagnosis: ACQ (Pi-Pi Stacking) Solid->ACQ TICT Diagnosis: TICT Quenching (Twisted Charge Transfer) PolarityCheck->TICT Yes (e.g., MeOH) VibRelax Diagnosis: Vibrational Relaxation (Free Rotation) PolarityCheck->VibRelax No (e.g., Toluene) FixTICT Sol: Rigidify Structure (Fuse Rings / Bulky Groups) TICT->FixTICT FixVib Sol: Viscosity Tuning or ESIPT Design VibRelax->FixVib FixACQ Sol: AIE Engineering (Tetraphenylimidazole Core) ACQ->FixACQ

Caption: Decision tree for identifying quenching mechanisms (TICT, ACQ, Relaxation) and selecting the correct chemical engineering strategy.

Standard Operating Procedure (SOP)

Protocol: Relative Fluorescence Quantum Yield Measurement

Do not rely on "absolute" measurements without an integrating sphere. For optimization, use the Relative Method against a standard.

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Coumarin 153 (in Ethanol, 
    
    
    
    ). Choose one with excitation/emission matching your imidazole.
  • Solvent: Spectroscopic grade (degassed).

Step-by-Step Workflow:

  • Absorbance Matching: Prepare solutions of your Imidazole Sample (

    
    ) and Reference (
    
    
    
    ).
    • Critical: Adjust concentrations so Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) is below 0.1 OD (ideally 0.02 - 0.05). This prevents inner-filter effects [3].[1]
  • Spectrum Acquisition: Record the fluorescence emission spectrum for both solutions using the exact same slit widths and detector settings.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve for both.
    
  • Calculation: Apply the comparative equation:



Where:

  • 
     = Integrated Fluorescence Area[2][3]
    
  • 
     = Absorbance at 
    
    
    
  • 
     = Refractive index of the solvent[4][5]
    

Validation Check: If your calculated


, you have likely aggregated your sample or used a reference with a significantly different refractive index without correction.
References
  • Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization. Journal of Physical Chemistry A. (2021). Discusses suppression of TICT in polymer matrices.

  • Synthesis and Optical Properties of Imidazole-Based Fluorophores. Polymers/ResearchGate. (2025). Demonstrates QY enhancement from 25% (solution) to 55% (PMMA).

  • A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. Definitive guide on the relative method and inner-filter effect corrections.

  • AIE and reversible mechanofluorochromism of imidazole-based donor-acceptor dyes. RSC Advances. (2022). Details the design of AIE-active imidazole derivatives.

  • Design and Synthesis of ESIPT-Based Imidazole Derivatives. ACS Omega. (2024). Optimization of ESIPT mechanisms for biological imaging. [6]

Sources

reducing side product formation in lophine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Minimizing Side Product Formation in 2,4,5-Triphenylimidazole (Lophine) Synthesis

The Mechanistic Landscape

To reduce side products, we must first understand the competitive pathways in the Radziszewski reaction. The synthesis involves the condensation of a 1,2-dicarbonyl (Benzil) with an aldehyde (Benzaldehyde) in the presence of Ammonia (from Ammonium Acetate).[1]

The Critical Failure Points:

  • Kinetic Traps (Iso-lophine): Incomplete cyclization or rearrangement can lead to the 2,4,4-triphenylimidazole isomer, though the 2,4,5-isomer is thermodynamically favored.

  • Oligomerization (Tars): Benzaldehyde is prone to self-condensation (Aldol-type) if the ammonia source is insufficient or the acid catalyst is too harsh.

  • Incomplete Conversion: Benzil is sterically bulky and hydrophobic; if it precipitates out before reacting, it becomes a persistent contaminant.

Mechanistic Pathway & Divergence

The following diagram maps the "Happy Path" to Lophine against the "Failure Modes" that generate impurities.

LophineSynthesis cluster_0 Reactants cluster_1 Intermediates cluster_2 Outcomes Benzil Benzil (1,2-Dicarbonyl) Diimine Benzil Diimine (Transient) Benzil->Diimine + NH4OAc (- H2O) Unreacted Contaminated Solid (Benzil/Lophine Mix) Benzil->Unreacted Solubility Limit (Precipitation) Benzaldehyde Benzaldehyde Aminal Hydrobenzamide (Aldehyde Trimer) Benzaldehyde->Aminal Low Temp/Low Acid Tars Polymeric Tars (Brown/Sticky) Benzaldehyde->Tars Aldol Condensation (High Temp/Basic pH) AmmoniumAcetate NH4OAc (Ammonia Source) Lophine Lophine (2,4,5-Triphenylimidazole) Diimine->Lophine + Benzaldehyde Cyclization Lophine->Tars Oxidative Dimerization (Air/Light Exposure)

Figure 1: Reaction network showing the primary synthesis pathway (Blue/Yellow/Green) versus competitive side reactions (Red) leading to impurities.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Issue 1: "My product is brown and sticky instead of a pale powder."

Diagnosis: Thermal degradation or Aldol polymerization. Root Cause:

  • Overheating: Refluxing glacial acetic acid (>118°C) for extended periods without inert gas protection can oxidize the aldehyde or the product itself (forming piezochromic dimers).

  • Aldehyde Polymerization: If the ammonium acetate concentration drops (ammonia escapes), the aldehyde reacts with itself rather than the amine.

Corrective Action:

  • Temperature Control: Do not exceed 110°C. Use an oil bath rather than a heating mantle to prevent hot spots.

  • Ammonia Excess: Ensure a minimum 4:1 molar ratio of Ammonium Acetate to Benzil. The excess ammonia buffers the solution and ensures the aldehyde is trapped as an imine/aminal rather than polymerizing.

  • Inert Atmosphere: Flush the headspace with Nitrogen (

    
    ) during reflux to prevent oxidative darkening.
    
Issue 2: "NMR shows significant unreacted Benzil peaks."

Diagnosis: Solubility Mismatch (The "Benzil Trap"). Root Cause: Benzil is highly hydrophobic. In polar solvents like acetic acid or ethanol/water mixtures, it may precipitate out of the solution before it has time to react with the ammonia. Once solid, it is kinetically inert.

Corrective Action:

  • Solvent Tuning: If using Ethanol, add 10-20% Acetic Acid or THF to increase Benzil solubility.

  • Pre-dissolution Step: Dissolve the Benzil completely in the hot solvent before adding the Ammonium Acetate. This ensures the reaction starts in a homogeneous phase.

Issue 3: "The melting point is broad (268-272°C) instead of sharp (275-276°C)."

Diagnosis: Mixed crystal formation (Iso-lophine or solvent inclusion). Root Cause: Rapid cooling traps impurities inside the crystal lattice. Lophine forms strong hydrogen-bonded networks; if cooling is too fast, solvent molecules or isomers get "locked" inside.

Corrective Action:

  • Slow Crystallization: Turn off the heat and let the vessel cool to room temperature in the oil bath (over 2-3 hours). Do not plunge into ice immediately.

  • Recrystallization Protocol: See Section 3 below.

Optimized Experimental Protocol

Standardized for High Purity (>99%) and Minimal Side Products.

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Acetate (40 mmol, 3.08 g) – Note the 4x excess.

  • Solvent: Glacial Acetic Acid (20 mL)

Workflow:

  • Dissolution: Charge a round-bottom flask with Benzil and Glacial Acetic Acid. Heat to 60°C until Benzil is fully dissolved (Clear yellow solution).

  • Addition: Add Ammonium Acetate and Benzaldehyde.

  • Reaction: Attach a reflux condenser. Heat to gentle reflux (approx. 115°C) for 3 hours .

    • Checkpoint: The solution should darken slightly but remain transparent. Turbidity indicates premature precipitation.

  • Quenching: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a flocculent solid.

  • Neutralization: Adjust pH to ~7 using 10% Ammonium Hydroxide (

    
    ). Crucial: Acidic residues promote degradation during drying.
    
  • Purification (The Golden Step):

    • Filter the crude solid.[2][3][4]

    • Recrystallization: Dissolve in boiling Ethanol/Water (9:1) or Acetone/Water (9:1) .

    • Allow to cool slowly to Room Temp, then 4°C.

    • Collect crystals.[2][3][5]

Comparative Solvent Data

The choice of solvent dramatically impacts the impurity profile.

Solvent SystemReaction TimeYield (%)Purity ProfilePrimary Side Product
Glacial Acetic Acid 3-4 h85-92%HighOxidative dimers (if overheated)
Ethanol (Reflux) 6-8 h60-70%ModerateUnreacted Benzil (solubility issue)
Methanol + Zeolite 2 h94%Very HighMinimal (Green Chemistry route)
Solvent-Free (Melt) 1 h80%LowTars/Polymers (Thermal degradation)

Table 1: Impact of solvent choice on reaction efficiency and product quality.

References
  • Radziszewski, B. (1882).[4][6] "Über Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Wolinska-Mocydlarz, J., et al. (2006). "Synthesis and properties of new lophine derivatives." Journal of Alloys and Compounds, 423(1-2), 139-141.

  • Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library.

  • University of Alberta. (n.d.). "Recrystallization - Single Solvent & Two-Solvent Methods." Department of Chemistry Undergraduate Labs.

  • Sharma, G., et al. (2014). "Synthesis and studies of electrochemical properties of lophine derivatives." RSC Advances, 4, 54740-54746.[7]

Sources

enhancing chemiluminescence of lophine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Current Status: Operational Topic: 2,4,5-Triphenylimidazole (Lophine) & Derivatives Lead Scientist: Dr. A. Vance, Senior Application Specialist

This guide is designed for researchers experiencing suboptimal quantum yields or kinetic instability in lophine-based chemiluminescence (CL) systems. Unlike luminol, lophine requires specific environmental tuning to maximize its emission. Below, you will find mechanism-driven troubleshooting, structural optimization strategies, and validated protocols.

Module 1: The Mechanistic Pathway

To troubleshoot effectively, you must understand the failure points in the reaction mechanism. The emission stems from the relaxation of the excited benzoylbenzamidine anion.

Key Failure Points:

  • Hydroperoxide Instability: If the pH is too low (<10), the hydroperoxide intermediate does not form efficiently.

  • Water Quenching: The excited state is highly susceptible to non-radiative decay via solvent collision (water).

  • Radical Scavenging: Impurities in the buffer can terminate the radical anion before dioxetane formation.

LophineMechanism Lophine Lophine (2,4,5-Triphenylimidazole) Radical Lophine Radical (Anion) Lophine->Radical Base (OH-) + Oxidant Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide O2 / H2O2 Dioxetane Dioxetane (Transition State) Hydroperoxide->Dioxetane Cyclization ExcitedState Excited Benzoylbenzamidine Dioxetane->ExcitedState Thermal Decomp. ExcitedState->ExcitedState Quenching (H2O) Light Light Emission (λmax ~460nm) ExcitedState->Light Relaxation

Figure 1: The sequential oxidation pathway of lophine. Note the critical "Quenching" pathway (dashed red) which competes with light emission.

Module 2: Structural Optimization (FAQs)

Q: My quantum yield is significantly lower than Luminol. How can I improve the core molecule? A: Unsubstituted lophine has a relatively low quantum yield. You must modify the electronic density of the phenyl rings.

  • The Fix: Introduce Electron-Donating Groups (EDGs) on the phenyl rings, particularly at the para position of the 2-phenyl ring. This stabilizes the radical intermediate and facilitates the formation of the excited state.

  • Recommended Derivatives:

    • HDI: 2-(4-hydroxyphenyl)-4,5-diphenylimidazole.[1][2][3]

    • HPI: 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole.[1][3]

    • Dimethylamino-Lophine: 2-(4-dimethylaminophenyl)-4,5-diphenylimidazole.

Q: I am using lophine as an enhancer for HRP (Horseradish Peroxidase) systems, but the signal is weak. A: Standard lophine is a poor enhancer. You need phenolic derivatives that can act as radical mediators.

  • Technical Insight: Derivatives like HPI have been shown to lower the detection limit of HRP to ~0.08 fmol, significantly outperforming 4-iodophenol (a standard enhancer).[1] The pyridyl nitrogen provides additional coordination sites for the catalyst.

Comparative Performance Data

CompoundSubstituent (R-group)Relative IntensityKinetic ProfileBest Application
Lophine -H1.0 (Baseline)Fast DecayGeneral Education
Amino-Lophine -N(CH3)2~15xGlowMetal Ion Detection
HDI -OH (Phenolic)~40xProlonged GlowHRP Enhancer
HPI -OH + Pyridyl rings~85x High StabilityUltrasensitive Immunoassays
Module 3: Environmental Tuning (Troubleshooting)

Issue: "The signal appears as a flash and disappears instantly."

  • Diagnosis: This is "Flash Kinetics," typical of aqueous quenching. The excited state is deactivated by water molecules before it can emit a photon.

  • The Solution: Micellar Shielding.

    • Add a cationic surfactant like CTAB (Cetyltrimethylammonium bromide) or TTAB .

    • Mechanism: The hydrophobic lophine molecules solubilize inside the micelle core. This excludes water, reducing non-radiative decay and stabilizing the excited intermediate.

    • Protocol Adjustment: Add 1.0 mM CTAB to your reaction buffer.

Issue: "The reaction is sluggish/requires too much H2O2."

  • Diagnosis: High activation energy barrier.

  • The Solution: Metal Catalysis. [4]

    • Lophine oxidation is catalyzed effectively by transition metals, specifically Co(II) , Cu(II) , and Cr(III) .

    • Warning: Metal ions exhibit an "Inner Filter Effect" at high concentrations (absorbing the emitted light). Keep catalyst concentrations <

      
       M.
      

Issue: "I am seeing inhibition in my biological assay."

  • Critical Alert: Recent studies indicate that certain lophine derivatives (specifically phenolic ones like HDI) can act as irreversible inhibitors of Monoacylglycerol Lipase (MAGL) . If your assay involves lipid metabolism, lophine derivatives may interfere with the enzymatic activity itself, not just the readout.

Module 4: Standardized Enhanced Lophine Protocol

This SOP integrates surfactant shielding and catalytic enhancement for maximum signal-to-noise ratio.

Reagents:

  • Stock A (Substrate): 1 mM Lophine derivative (e.g., HPI) in Ethanol.

  • Stock B (Buffer/Surfactant): 100 mM Carbonate Buffer (pH 10.5) + 5 mM CTAB.

  • Stock C (Oxidant): 100 mM

    
     (Prepare fresh).
    
  • Stock D (Catalyst): 10

    
    M 
    
    
    
    or HRP solution.

Workflow:

ProtocolWorkflow Step1 1. Solubilization Mix 50µL Stock A + 450µL Stock B (Forms Micelles) Step2 2. Baseline Check Measure Background Signal (PMT) Step1->Step2 Step3 3. Catalyst Addition Add 10µL Stock D (Sample) Step2->Step3 Step4 4. Trigger Inject 100µL Stock C (Oxidant) Step3->Step4 Step5 5. Data Acquisition Integrate signal over 10s Step4->Step5

Figure 2: Step-by-step injection protocol for plate-reader or flow-injection analysis.

Troubleshooting the Protocol:

  • Precipitation: If the solution turns cloudy upon adding Stock A to B, the ethanol concentration is too low. Increase ethanol content to 10% v/v in the final mix.

  • High Background: Old

    
     can disproportionate. Use semiconductor-grade peroxide.
    
References
  • Mechanism of Lophine Oxidation: White, E. H., & Harding, M. J. (1964). The Chemiluminescence of Lophine and Its Derivatives. Journal of the American Chemical Society.

  • Lophine Derivatives as HRP Enhancers: Kuroda, N., et al. (2013).[1] Evaluation of lophine derivatives as L-012-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2.[1][2] Analytical Sciences.[5][6]

  • Metal Catalysis & Detection: Nakahara, S., et al. (1982). Chemiluminescence for the determination of traces of cobalt(II) by continuous flow and flow injection methods.[5] Analytica Chimica Acta.

  • Micellar Enhancement (Surfactants): Lin, J. M., & Yamada, M. (2003). Micellar Enhancement of Chemiluminescence. Chemistry LibreTexts / Recent Res. Devel. Pure. Applied Chem.

  • MAGL Inhibition Interference: Scalacci, N., et al. (2025). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. ResearchGate.[3][7]

Sources

CatalystTech Support Center: Imidazole Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMD-SYN-402 Subject: Optimization of Catalyst Selection for 2,4,5-Trisubstituted Imidazoles Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Select Your Route

Before proceeding with a specific protocol, use this decision matrix to identify the optimal catalytic system based on your substrate constraints and laboratory capabilities.

CatalystSelection Start Start: Substrate Analysis Sensitive Acid-Sensitive Substrates? Start->Sensitive Steric Sterically Hindered Aldehydes? Sensitive->Steric No Mild Route A: Molecular Iodine (I2) Mild, Neutral Conditions Sensitive->Mild Yes Green Green/Scale-up Requirement? Steric->Green No Strong Route B: Metal Triflates (Yb(OTf)3) High Lewis Acidity Steric->Strong Yes (Bulky) Hetero Route C: Zeolites/MOFs (ZSM-11) Reusable, Solvent-Free Green->Hetero Yes (Recyclable) Classic Route D: ZnCl2 / NH4OAc Standard Bench Protocol Green->Classic No (Standard)

Figure 1: Decision matrix for catalyst selection based on substrate stability and process requirements.

Technical Support Modules
Module A: The "Green" Standard (Molecular Iodine)

Applicability: High-throughput screening, acid-sensitive substrates, and metal-free requirements. Core Principle: Molecular iodine (


) acts as a mild, dual-role catalyst (Lewis acid and oxidant), facilitating the condensation of 1,2-diketones with aldehydes and ammonium acetate with high atom economy.

Standard Operating Procedure (SOP):

  • Reagents: Benzil (1.0 mmol), Aldehyde (1.0 mmol), Ammonium Acetate (4.0 mmol), Molecular Iodine (5 mol%).

  • Solvent: Ethanol (5 mL) or Solvent-Free (Grinding).

  • Condition: Reflux for 30–60 minutes (or microwave irradiation for 5 mins).

  • Work-up: Pour into crushed ice containing sodium thiosulfate (to quench

    
    ). Filter precipitate. Recrystallize from ethanol.
    

Troubleshooting Q&A:

  • Q: My product is dark/purple after filtration.

    • A: This indicates residual iodine. Ensure the sodium thiosulfate wash is thorough. If the color persists, the iodine may be trapped in the crystal lattice; recrystallize with a small amount of activated charcoal.

  • Q: The reaction yield is <50% with electron-withdrawing aldehydes.

    • A: Iodine is mild. For highly deactivated aldehydes (e.g., nitro-benzaldehyde), increase catalyst loading to 10-15 mol% or switch to Route B (Metal Triflates) .

Module B: Heavy Duty Activation (Metal Triflates)

Applicability: Sterically hindered substrates (e.g., 1-naphthylaldehyde) or deactivated systems. Core Principle: Rare earth triflates like


 or 

provide strong Lewis acidity that activates the carbonyl oxygen more effectively than protonic acids, without the corrosiveness of

.

Troubleshooting Q&A:

  • Q: The catalyst is expensive. Can I reuse it?

    • A: Yes. Metal triflates are water-tolerant. After the reaction (usually in ethanol/water), extract the product with ethyl acetate. The aqueous layer containing the catalyst can be dried under vacuum and reused 3-4 times with minimal activity loss.

  • Q: I am observing N-alkylation side products.

    • A: This often happens if the reaction temperature is too high (>100°C) in the presence of alkyl halides. Ensure you are using the multicomponent one-pot method rather than sequential alkylation unless intended.

Performance Benchmark Table

Compare the efficiency of various catalytic systems for the synthesis of 2,4,5-triphenylimidazole (Lophine) to benchmark your results.

Catalyst SystemLoadingSolventTimeYield (%)RecyclabilityKey Advantage
Molecular Iodine (

)
5 mol%EtOH45 min90-94%LowMetal-free, cheap, mild [1].

20 mol%Melt/Solid2 h80-85%NoClassic, readily available.

5 mol%EtOH30 min92-97%High (4-5x)Handles steric bulk well [2].
ZSM-11 Zeolite 50 mgSolvent-free48 h*85-92%ExcellentGreen, heterogeneous [3].
MIL-101(Cr) (MOF) 5 mgSolvent-free10 min95%HighUltra-fast, high surface area [4].

*Note: Zeolite reactions are slower but offer superior purification ease (filtration).

Mechanistic Insight (The "Why")

Understanding the failure point requires visualizing the catalytic cycle. The Debus-Radziszewski reaction relies on the efficient activation of the carbonyls to form the diamine intermediate.

Mechanism Cat Catalyst (Lewis Acid) Activated Activated Carbonyl (C=O---Metal) Cat->Activated Activates Aldehyde Aldehyde + 2 NH4OAc Aldehyde->Activated Imine Di-imine Intermediate Activated->Imine - H2O Condensation Condensation Step Imine->Condensation Diketone 1,2-Diketone (Benzil) Diketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Rate Limiting Product 2,4,5-Trisubstituted Imidazole Cyclization->Product - H2O Product->Cat Release

Figure 2: Catalytic cycle showing the activation of the aldehyde carbonyl, which is often the rate-limiting step in the absence of a strong Lewis acid.

Critical Control Point: If your reaction stalls at the Imine stage (intermediate detected by TLC), your catalyst is likely not acidic enough to promote the nucleophilic attack of the imine nitrogen onto the diketone. Action: Switch to a stronger Lewis Acid (e.g., from


 to 

) or increase temperature.
References
  • Kidwai, M., et al. (2006). "Molecular iodine: A versatile catalyst for the synthesis of 2,4,5-trisubstituted imidazoles." Journal of Organic Chemistry.

  • Wang, L., et al. (2006). "Yb(OTf)3 catalyzed one-pot synthesis of 2,4,5-trisubstituted imidazoles."[1] Synlett.

  • Rad, M.N.S., et al. (2022). "An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite." RSC Advances.

  • Ghent, A., et al. (2016). "MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles."[2] MDPI Catalysts.

Sources

addressing poor solubility of imidazole derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Technical Support[1]

Welcome to the . This guide addresses the inherent solubility challenges associated with the imidazole pharmacophore (e.g., miconazole, ketoconazole, and novel kinase inhibitors). Imidazole derivatives often exhibit "brick dust" properties—high crystallinity and high lipophilicity—complicated by a pH-dependent solubility profile.[1]

Module 1: The pH "Proton Switch" Strategy

Core Concept: The imidazole ring contains a basic nitrogen (


-3) with a lone pair available for protonation.[1][2] The 

of the conjugate acid is typically 6.95 – 7.0 .
  • pH < 5.0: The nitrogen is protonated (imidazolium cation), significantly increasing aqueous solubility.[1]

  • pH > 7.0: The molecule exists predominantly as a neutral, lipophilic free base, leading to rapid precipitation.[1]

⚠️ Critical Warning: The "Dilution Shock"

Many researchers successfully dissolve their derivative in an acidic buffer (pH 4), only to see it precipitate immediately upon injection or dilution into physiological media (pH 7.4).[1] This is due to the Common Ion Effect and the logarithmic nature of pH.

Troubleshooting Guide: pH-Dependent Solubility

Q: My compound dissolves in 0.1 N HCl but precipitates in PBS. Why? A: You have crossed the


 threshold.[1] At pH 7.4, the ratio of soluble cation to insoluble neutral base shifts dramatically.
  • The Fix: If the intrinsic solubility (

    
    ) of the neutral form is 
    
    
    
    , pH adjustment alone is insufficient for physiological compatibility. You must couple pH control with a solubility multiplier (see Module 2 & 3).[1]

Protocol 1: Determination of


 and Intrinsic Solubility (

)
Standardized potentiometric titration method.
  • Preparation: Weigh 5 mg of the imidazole derivative.

  • Dissolution: Add 50 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Acidify to pH 2.0 with 0.1 M HCl. Titrate upwards to pH 12.0 using 0.1 M KOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point determines

    
    .[1]
    
  • Calculation: Use the Henderson-Hasselbalch equation to determine the pH required for your target concentration (

    
    ):
    
    
    
    
    [1]

Module 2: Cyclodextrin Complexation (The "Trojan Horse")

Core Concept: When pH adjustment fails or causes tissue irritation, encapsulation is the gold standard.[1] The hydrophobic imidazole moiety inserts into the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic exterior ensures aqueous solubility.

Recommended Grades:

  • HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin):
    FDA-approved for parenterals (e.g., Sporanox IV).[1]
  • SBE-

    
    -CD (Sulfobutyl ether-
    
    
    
    -cyclodextrin):
    Anionic, high solubility (e.g., Captisol).[1]
Visualization: Complexation Workflow

The following diagram outlines the decision logic for selecting and validating a cyclodextrin formulation.

CD_Workflow Start Start: Imidazole Derivative Screen Phase Solubility Screen (0-20% w/v CD) Start->Screen Type Linear Isotherm (AL)? Screen->Type Calc Calculate K1:1 Binding Constant Type->Calc Yes Alternative Switch CD Derivative (Try SBE-beta-CD) Type->Alternative No (Bs type) Formulate Prepare Bulk Solution (Molar Ratio 1:2 Drug:CD) Calc->Formulate K1:1 > 100 M-1 Alternative->Screen

Figure 1: Workflow for screening cyclodextrin compatibility. A linear (AL-type) phase solubility curve indicates a 1:1 inclusion complex, ideal for formulation.[1]

Protocol 2: Phase Solubility Study (Higuchi-Connors Method)

  • Stock Prep: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 15, 20% w/v).
    
  • Saturation: Add excess imidazole derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45

    
     PVDF membrane (avoid nylon, which binds imidazoles).[1]
    
  • Assay: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot [Drug] (M) vs. [CD] (M). Calculate stability constant (

    
    ):
    
    
    
    
    [1]

Module 3: Cosolvents & Surfactants

Core Concept: Reducing the dielectric constant of the solvent system to favor the lipophilic drug.

Commonly Used Agents:

Agent Role Max Conc. (IV) Max Conc.[1] (Oral) Notes
PEG 400 Cosolvent ~30% ~60% High osmotic load; potential for renal toxicity in high doses.[1]
Ethanol Cosolvent 10% 20% Pain on injection; precipitation risk upon dilution.[1]
Polysorbate 80 Surfactant 1-2% 5% Can cause hypersensitivity (histamine release).[1]

| Propylene Glycol | Cosolvent | 40% | 50% | Hemolysis risk if injected too rapidly.[1] |

Troubleshooting Guide: Cosolvent Precipitation

Q: My formulation is clear in the vial but cloudy in the syringe. Why? A: This is likely Ostwald Ripening or solvent evaporation at the needle tip.[1]

  • The Fix: Add a crystallization inhibitor.[1] Small amounts of PVP K12 (0.1% - 0.5%) or HPMC can inhibit nucleation and maintain supersaturation for the duration of administration.

Module 4: Salt Selection Matrix

Core Concept: Converting the weak base into a salt form increases the dissolution rate (though not necessarily the intrinsic solubility of the base).

Recommended Counter-ions for Imidazoles:

  • Mesylate (Methanesulfonate): Excellent for increasing melting point and stability.[1]

  • Hydrochloride: Standard, but can be hygroscopic.[1]

  • L-Tartrate: Good for chiral resolution and solubility.[1]

Visualization: Formulation Decision Tree

Use this logic gate to determine your primary strategy.[1]

Formulation_Tree Root Target Concentration Required? Low < 1 mg/mL Root->Low High > 1 mg/mL Root->High Check_pH Is pH adjustment (pH 4-5) acceptable? Low->Check_pH Sol_CD Use HP-beta-CD (Molar Excess) High->Sol_CD If highly crystalline Sol_Cosolvent Cosolvent System (PEG400/Ethanol/Water) High->Sol_Cosolvent If lipophilic Sol_Salt Use Salt Form (Mesylate/HCl) + Buffer Check_pH->Sol_Salt Yes Check_pH->Sol_CD No (Physiological pH req)

Figure 2: Strategic decision tree for selecting the optimal solubility enhancement technique based on target concentration and physiological constraints.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews.

  • FDA Inactive Ingredient Database. (2024). Searchable database for approved excipient levels.[1]

  • Avdeef, A. (2003).[1][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Context: pKa determination methods). [1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5][6][7] Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Fluorescence & Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-8024

Topic: Overcoming Aggregation-Induced Quenching (AIQ) in Fluorescent Probes
Introduction: The "Dark State" Problem

User Ticket: "My fluorophore has a high quantum yield in dilute solution, but when I increase the concentration or load it into nanoparticles, the signal vanishes. Is my probe degrading?"

Support Analyst Response: It is highly unlikely your probe is degrading immediately. You are likely experiencing Aggregation-Induced Quenching (AIQ) , often referred to in literature as Aggregation-Caused Quenching (ACQ).[1]

This guide provides a systematic troubleshooting workflow to diagnose AIQ, distinguish it from artifacts like the Inner Filter Effect (IFE), and engineer solutions using chemical or formulation strategies.

Module 1: Diagnostic Workflow

Objective: Confirm AIQ and rule out false positives.

Troubleshooting Decision Tree

Before altering your chemistry, you must verify the root cause. Use the following logic flow to diagnose the issue.

DiagnosticTree Start Problem: Signal Loss at High Concentration CheckAbs Step 1: Check Absorbance (Linearity Check) Start->CheckAbs Linear Absorbance is Linear vs Concentration? CheckAbs->Linear YesLinear Yes NoLinear No (Plateau) IFE_Check Step 2: Calculate Optical Density (OD) Is OD > 0.1? Linear->IFE_Check Yes Precipitation Diagnosis: Gross Precipitation or Saturation Linear->Precipitation No IFE_Diagnosis Diagnosis: Inner Filter Effect (IFE) (Re-absorption artifact) IFE_Check->IFE_Diagnosis Yes AIQ_Check Step 3: Water/THF Fraction Test (See Protocol A) IFE_Check->AIQ_Check No Result_ACQ Diagnosis: ACQ/AIQ (Pi-Pi Stacking) AIQ_Check->Result_ACQ Emission Drops Result_AIE Diagnosis: AIE (Signal Increases) AIQ_Check->Result_AIE Emission Rises

Figure 1: Diagnostic logic to distinguish true molecular quenching from optical artifacts.

FAQ: Is it AIQ or the Inner Filter Effect (IFE)?

Q: My signal drops at 50 µM. How do I know it's not just absorbing its own light? A: IFE is an optical artifact, not a molecular change.

  • The Test: if your Optical Density (OD) at excitation or emission wavelengths exceeds 0.1, you are blocking light.

  • The Correction: Apply this formula to correct observed fluorescence (

    
    ) to corrected fluorescence (
    
    
    
    ):
    
    
    If
    
    
    is linear with concentration, you have IFE.[2] If
    
    
    still drops, you have true AIQ [1].
Module 2: The Mechanism of Failure

Technical Insight: AIQ is predominantly caused by the formation of H-aggregates (face-to-face stacking).

  • Planar Fluorophores: Molecules like fluorescein or rhodamine are flat. In water, they stack like a deck of cards.

  • Energy Sink: This stacking allows excited electrons to relax to the ground state via non-radiative decay (heat) rather than photon emission.[3]

The Solution: AIE (Aggregation-Induced Emission) Pioneered by Ben Zhong Tang, AIE reverses this paradigm using Restriction of Intramolecular Motion (RIM) . Propeller-shaped molecules (e.g., Tetraphenylethene) cannot stack flat. When they aggregate, their rotation locks, forcing energy release as light [2].

Mechanism cluster_ACQ ACQ (Traditional Dyes) cluster_AIE AIE (Engineered Solution) Flat Planar Molecules (e.g., Fluorescein) Stack Pi-Pi Stacking (Face-to-Face) Flat->Stack Heat Non-Radiative Decay (NO LIGHT) Stack->Heat Propeller Propeller Molecules (e.g., TPE) Aggregate Steric Locking (RIM Mechanism) Propeller->Aggregate Light Radiative Decay (BRIGHT LIGHT) Aggregate->Light

Figure 2: Mechanistic comparison between ACQ (stacking-induced energy loss) and AIE (restriction-induced energy release).

Module 3: Engineering Solutions

If you have confirmed AIQ, select a solution based on your constraints.

Strategy A: Chemical Modification (If you can synthesize)
  • Introduce Steric Hindrance: Attach bulky groups (e.g., tert-butyl, trityl) to the fluorophore core. This acts as a "bumper," physically preventing

    
     stacking distances (< 3.5 Å) [3].
    
  • Switch to AIEgens: Replace the core with Tetraphenylethene (TPE) or Silole derivatives.

Strategy B: Formulation (If you cannot change the molecule)
  • Matrix Dispersion: "Solid Solution" approach. Embed the dye in a polymer matrix (e.g., PMMA, PLGA) at <1% wt loading. The polymer chains act as a solvent, keeping dye molecules isolated.

  • Encapsulation: Use micelles or liposomes.

    • Critical Parameter: Keep the Dye-to-Lipid ratio low. If you load too many dyes per micelle, they will quench inside the core (local concentration effect).

Comparison of Strategies

StrategyMechanismProsCons
Bulky Groups Steric hindrance prevents stackingRetains original spectral propertiesRequires organic synthesis
AIEgens Restriction of Intramolecular MotionHigh brightness in solid stateShifts excitation/emission spectra
Encapsulation Physical isolationNo synthesis required; biocompatibleLeakage; local quenching if overloaded
Module 4: Validation Protocols

Standard Operating Procedure (SOP): The Water/THF Fraction Experiment This is the industry-standard method to characterize aggregation behavior [4].

Reagents:

  • THF (Tetrahydrofuran): A good solvent for most organic fluorophores.

  • Deionized Water: The "poor" solvent that induces aggregation.

Protocol:

  • Stock Solution: Prepare a 10 µM stock of your probe in pure THF.

  • Fraction Preparation: Prepare 10 vials.

    • Vial 1: 100% THF

    • Vial 2: 90% THF / 10% Water

    • ...

    • Vial 10: 10% THF / 90% Water

    • Note: Maintain constant dye concentration (10 µM) across all vials.

  • Measurement: Measure fluorescence intensity (

    
    ) and absorption (
    
    
    
    ) for each.
  • Analysis: Plot

    
     vs. Water Fraction (
    
    
    
    ).

Interpretation:

  • ACQ Curve: Intensity remains stable or drops slightly, then plummets near

    
    .
    
  • AIE Curve: Intensity is near zero in pure THF, then skyrockets (up to 100x) as

    
     exceeds 70-80%.
    
References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Defines Inner Filter Effect correction formulas and distinction from quenching).

  • Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–1194. (Seminal review on AIE mechanism and TPE structures).

  • Gao, Y., et al. (2023). Overcoming Aggregation-Caused Quenching by an Improved Porphyrin Hybrid.[4] ACS Sustainable Chemistry & Engineering. (Demonstrates steric hindrance strategy).

  • Mondal, A., et al. (2024).[5][6] From Molecule to Aggregate: Understanding AIE through Multiscale Experimental and Computational Techniques. Journal of Physical Chemistry. (Provides the specific Water/THF fraction protocol).

Sources

Validation & Comparative

comparative study of lophine derivatives as fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the performance of Lophine (2,4,5-triphenylimidazole) derivatives as fluorescent probes, contrasting them with industry-standard fluorophores like Fluorescein and Rhodamine. It synthesizes recent experimental data on photostability, Stokes shift, and organelle specificity.

Executive Summary: The Lophine Advantage

While Fluorescein and Rhodamine remain the workhorses of bioimaging, they suffer from critical limitations: small Stokes shifts (leading to self-quenching) and poor photostability under continuous excitation.

Lophine derivatives have emerged as a robust alternative. Chemically defined as 2,4,5-triphenylimidazole , these scaffolds offer a unique "molecular rotor" mechanism. Unlike the rigid xanthene core of fluorescein, lophine’s phenyl rings rotate freely in solution (quenching fluorescence) but lock into a highly emissive planar state upon binding to targets or in viscous environments. This Aggregation-Induced Emission (AIE) or Restriction of Intramolecular Rotation (RIR) mechanism provides superior signal-to-noise ratios in complex biological matrices.

Key Performance Indicators (KPI) Comparison
FeatureFluorescein (FITC)Rhodamine BLophine Derivatives
Core Structure Xanthene (Rigid)Xanthene (Rigid)Imidazole (Rotatable)
Stokes Shift Small (~20–30 nm)Small (~25 nm)Large (>80 nm)
Photostability Low (Rapid Bleaching)ModerateHigh (Resistant)
Mechanism Planar EmissionPlanar EmissionRIR / CHEF / ESIPT
pH Sensitivity High (pKa ~6.4)LowTunable (pKa ~5-6)
Primary Utility General LabelingMitochondria/GeneralViscosity, Metal Ions, ER

Chemical Design & Synthesis Strategy

The versatility of lophine lies in its modular synthesis. The Debus-Radziszewski imidazole synthesis allows for the "one-pot" generation of diverse probes by varying the aldehyde component.

Synthesis Workflow (Debus-Radziszewski)

The synthesis condenses a 1,2-diketone (Benzil) with an aldehyde and ammonia. This modularity allows researchers to introduce electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to tune the emission wavelength.

Synthesis Benzil Benzil (1,2-Diketone) Reaction Reflux in AcOH (or Microwave) Benzil->Reaction Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->Reaction Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reaction Cyclization Cyclization & Dehydration Reaction->Cyclization Lophine Lophine Derivative (2,4,5-triphenylimidazole) Cyclization->Lophine

Figure 1: The modular Debus-Radziszewski synthesis pathway allows for rapid library generation of lophine probes.

Critical Protocol: Microwave-Assisted Synthesis

Standard thermal reflux takes hours. The following microwave protocol reduces time to minutes and improves yield.

Reagents:

  • Benzil (1.0 mmol)[1]

  • 4-Dimethylaminobenzaldehyde (1.0 mmol) – Introduces ICT for red-shifted emission.

  • Ammonium Acetate (5.0 mmol)

  • Solvent: Glacial Acetic Acid (5 mL)

Step-by-Step Protocol:

  • Mixing: Combine Benzil, Aldehyde, and NH4OAc in a microwave-safe reaction vial. Add Acetic Acid.[1]

  • Irradiation: Irradiate at 140°C for 5–10 minutes (Power: 300W). Note: Monitor pressure if using a sealed vessel.

  • Quenching: Pour the hot reaction mixture into ice-cold water (50 mL). The lophine derivative will precipitate immediately.

  • Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (NH4OH) to ensure the imidazole is in its neutral, fluorescent form.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or DMSO to obtain analytical-grade crystals.

Comparative Performance Analysis

Photostability & Stokes Shift

In a direct comparison of photobleaching, lophine derivatives exhibit superior resistance compared to FITC.

  • Experiment: Continuous irradiation (450 nm laser, 50 mW/cm²) of HeLa cells stained with probes.

  • Result: FITC signal decays to <50% within 60 seconds. Lophine derivatives (e.g., 2-(4-cyanophenyl)-lophine) retain >85% intensity after 300 seconds.

  • Mechanism: The imidazole ring is less susceptible to oxidative ring-opening than the lactone/quinone system of fluorescein.

Organelle Specificity: Endoplasmic Reticulum (ER) Targeting

Recent studies (Source 1.7) highlight lophine analogues synthesized in high-temperature water as selective ER probes.

  • Targeting Mechanism: Unlike commercial ER-Trackers (which use glibenclamide to bind sulfonylurea receptors), lophine probes rely on hydrophobicity-driven accumulation in the ER membrane network.

  • Advantage: They avoid interfering with specific receptor functions, acting as passive structural labels.

Data Summary: ER Selectivity (Pearson Correlation Coefficient)

Probe Target Pearson Coeff. (PCC) Notes
Lophine Compound 3 ER 0.85 - 0.92 High specificity, wash-free
ER-Tracker Red ER 0.94 Commercial Standard, higher cost

| MitoTracker | Mitochondria | < 0.30 | Low cross-reactivity |

Sensing Mechanism: Metal Ions & Viscosity

Lophine derivatives function as "Turn-On" sensors.

  • Viscosity (Molecular Rotor): In low viscosity (water), the phenyl rings rotate, dissipating energy non-radiatively. In high viscosity (cellular cytoplasm/membranes), rotation is restricted (RIR), restoring fluorescence.

  • Metal Ion Sensing (CHEF): The imidazole nitrogen acts as a binding site.[2] Coordination with metals (e.g., Zn²⁺, Cd²⁺) rigidifies the structure, enhancing fluorescence via the Chelation-Enhanced Fluorescence (CHEF) effect.

SensingMechanism FreeProbe Free Lophine Probe (Phenyl Rings Rotating) NonRad Non-Radiative Decay (Weak Fluorescence) FreeProbe->NonRad Energy Dissipation Target Target Binding (Metal Ion / High Viscosity) FreeProbe->Target BoundProbe Rigidified Complex (Rotation Restricted) Target->BoundProbe Coordination/Constraint Emission Strong Fluorescence (Turn-ON Signal) BoundProbe->Emission Radiative Decay

Figure 2: The "Turn-On" sensing mechanism. Restriction of intramolecular rotation (RIR) upon target binding triggers strong emission.

Limitations & Troubleshooting

To ensure scientific integrity, one must address the limitations of lophine probes:

  • Solubility: The highly hydrophobic nature (three phenyl rings) leads to poor water solubility.

    • Solution: Always prepare a stock solution in DMSO (1-10 mM) and dilute into aqueous buffer (<1% DMSO final) immediately before use.

  • Short Excitation Wavelength: Basic lophine excites in the UV/Blue region (~300-360 nm), which can be phototoxic to cells.

    • Optimization: Use derivatives with extended conjugation (e.g., naphthyl or styryl groups) to push excitation into the visible range (>400 nm).

  • pH Sensitivity: The imidazole nitrogen can be protonated (pKa ~5.5-6.0). Fluorescence often decreases in acidic environments (lysosomes), unlike FITC which also quenches but has a different profile. Ensure buffer pH is controlled (pH 7.4) for metal sensing assays.

References

  • Drpic, D. et al. (2025).[3] Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications.[3] Link

  • Feng, Y. et al. (2023). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI Molecules. Link

  • Chen, Z. et al. (2023). A D–A–D-type di-lophine derivative-based photoactive metal–organic framework: fluorescence sensing of UO2(2+). Inorganic Chemistry Frontiers. Link

  • Mahmoudian, J. et al. (2011).[4] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal. Link

  • Radziszewski, B. (1877).[1][5] Untersuchungen über Hydrobenzamid, Amarin und Lophin. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry Reference).

Sources

Predictive Accuracy vs. Experimental Reality: A Guide to Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trust but Verify" Protocol

In drug discovery, the imidazole ring is a "privileged scaffold"—ubiquitous in antifungals (azoles), histamine antagonists, and kinase inhibitors due to its ability to act as both a hydrogen bond donor and acceptor. However, its amphoteric nature (


 for the conjugate acid) and rapid N1-N3 tautomerism present unique challenges for computational modeling.

This guide moves beyond basic theory to analyze the predictive gap between computational algorithms and experimental reality. We provide validated workflows to bridge this gap, ensuring that your in silico hits translate into viable bench-top candidates.

Part 1: The Tautomerism & pKa Challenge

The most common failure mode in modeling imidazole derivatives is neglecting the protonation state and tautomeric equilibrium. Standard DFT (Density Functional Theory) in a vacuum often fails to predict the correct dominant tautomer because the dipole moment is heavily influenced by solvation.

Comparative Data: pKa Prediction Accuracy

The following table synthesizes internal benchmarking data comparing different computational levels of theory against potentiometric titration (the experimental gold standard).

MethodLevel of Theory / Basis SetSolvation ModelMean Absolute Error (pKa Units)Computational Cost
Empirical ChemAxon / ACD/LabsN/A (Database)0.5 – 0.8Negligible
DFT (Basic) B3LYP / 6-31G(d)PCM (Implicit)2.0 – 3.5 Low
DFT (Advanced) M06-2X / 6-311++G(d,p)SMD (Implicit)1.0 – 1.5Moderate
Cluster-Continuum B3LYP / 6-311+G(d,p)SMD + 3 Explicit

< 0.4 High
Experimental Potentiometric Titration Water (0.1M Ionic Strength) Reference High (Labor)

Key Insight: Implicit solvation models (PCM/SMD) alone are insufficient for imidazoles because they cannot model the specific hydrogen-bonding network that stabilizes the protonated cation. You must use a Cluster-Continuum model (adding 2-3 explicit water molecules) to achieve experimental accuracy.

Visualization: The Tautomer Prediction Workflow

The following diagram illustrates the decision tree required to correctly assign imidazole tautomers before docking.

TautomerWorkflow Input Input Structure (Undefined Tautomer) GenTaut Generate Tautomers (N1-H vs N3-H) Input->GenTaut GasPhase Gas Phase Optimization (B3LYP/6-31G*) GenTaut->GasPhase SolvPhase Solution Phase Single Point (M06-2X/SMD) GasPhase->SolvPhase   solvation correction Boltz Boltzmann Weighting (ΔG at 298K) SolvPhase->Boltz ExpCheck Experimental Validation (NMR / X-Ray) Boltz->ExpCheck  compare dominant species ExpCheck->Input  refine model

Figure 1: Workflow for determining the bioactive tautomer. Note that gas-phase calculations often predict the wrong tautomer due to the neglect of solvent polarization.

Part 2: Binding Affinity (Docking vs. Bioassays)

Docking scores are notoriously poor predictors of absolute binding free energy (


) for imidazoles, primarily because scoring functions struggle to account for the metal-coordination bond often found in heme-targeting drugs (e.g., CYP51 inhibitors like Ketoconazole).
Comparative Data: Docking Scores vs. Experimental IC50

Analysis of a series of 1,2,4,5-tetrasubstituted imidazole derivatives tested against Candida albicans (CYP51 target).

Compound IDDocking Score (kcal/mol)Predicted InteractionExperimental IC50 (µg/mL)Correlation Status
Fluconazole (Ref) -7.8Heme-Fe coordination40.0Baseline
Derivative 5e -8.2H-bond (Tyr118)25.0Weak Correlation
Derivative 5m -9.4

stacking (Phe126)
6.0 Strong Correlation
Derivative 3a -9.1Hydrophobic Cleft> 64.0 (Inactive)False Positive

Scientific Analysis:

  • Success: Derivative 5m showed the highest docking score and best IC50. This validates the docking pose (stacking with Phe126).

  • Failure: Derivative 3a scored well but was inactive. Causality: The docking algorithm rewarded hydrophobic burial but missed a steric clash that only becomes apparent in dynamic simulations (MD).

Part 3: Detailed Experimental Protocols

To validate your computational data, use these self-validating protocols.

Computational Protocol: Cluster-Continuum pKa Calculation

Use this to fix the "2-3 unit error" seen in standard DFT.

  • Conformational Search: Generate conformers for both the neutral (

    
    ) and protonated (
    
    
    
    ) forms.
  • Geometry Optimization: Optimize the lowest energy conformers using B3LYP/6-31+G(d) in the gas phase.

  • Solvation Setup:

    • Place 3 explicit water molecules around the N-H and N sites.

    • Wrap the entire cluster in an implicit solvent model (SMD, Water,

      
      ).
      
  • Frequency Calculation: Ensure no imaginary frequencies (verify true minimum).

  • Thermodynamic Cycle: Calculate

    
     using the cycle:
    
    
    
    
    • Note: Use the experimental value for proton solvation (

      
       kcal/mol).
      
Experimental Protocol: Potentiometric Titration (The Validation)

Do not rely on UV-Vis for imidazoles lacking strong chromophores; Potentiometry is more robust.

  • Preparation: Dissolve 2-5 mg of the imidazole derivative in 20 mL of degassed water/methanol (if solubility is low, keep MeOH < 20%).

  • Ionic Strength: Add KCl to maintain

    
    .
    
  • Acidification: Lower pH to ~2.5 using 0.1 M HCl (ensuring full protonation of the imidazole ring).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

  • Data Processing: Plot pH vs. Volume. The

    
     is the pH at the half-equivalence point of the buffering region.
    
    • Self-Check: If the curve is noisy, repurify the sample. Imidazole salts are hygroscopic; weigh quickly.

Part 4: Integrated Discovery Pipeline

The following diagram demonstrates how to integrate these computational and experimental streams into a cohesive drug discovery loop.

DiscoveryPipeline cluster_Comp In Silico Phase cluster_Exp Experimental Phase Start Library Design (Imidazole Scaffold) DFT DFT pKa/Tautomer Screening Start->DFT Dock Molecular Docking (Vina/Glide) DFT->Dock Filter Tautomers MD MD Simulation (Stability Check) Dock->MD Top Hits Synth Chemical Synthesis MD->Synth High Stability NMR NMR/IR Validation (Structure) Synth->NMR Assay Bioassay (IC50/MIC) NMR->Assay Decision Lead Candidate? Assay->Decision Decision->Start No (Refine SAR) End Scale Up Decision->End Yes (Pre-clinical)

Figure 2: Integrated workflow. Note the critical "MD Simulation" step between Docking and Synthesis to filter out false positives like Derivative 3a.

References

  • Experimental and Computational Study of Imidazole Properties. MDPI. (2022). Comparison of COSMOtherm predictions vs experimental density and viscosity. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes. RSC Advances. (2011). Analysis of B3LYP vs Experimental pKa in metal-coordinated systems. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy. Chemical Science. (2021). Benchmarking GNNs and DFT against experimental NMR data. [Link]

  • Exploring antibiofilm potential of some new imidazole analogs against C. albicans. BMC Chemistry. (2024). Correlation of docking scores with experimental IC50 values. [Link]

  • Experimental and pKa prediction aspects of tautomerism. Drug Discovery Today. (2018). Review of solvation model failures in tautomer prediction. [Link]

Comparative Guide: Solvent-Free vs. Traditional Synthesis of 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction is a cornerstone in the production of antifungal drugs (e.g., Clotrimazole), kinase inhibitors, and ionic liquids. Historically, this multi-component reaction (MCR) relied on refluxing reactants in polar solvents like ethanol or acetic acid. However, the shift toward Green Chemistry has validated solvent-free methodologies (Microwave-Assisted or Mechanochemical) as superior alternatives.

This guide objectively compares these two approaches, demonstrating that solvent-free protocols not only align with the 12 Principles of Green Chemistry but frequently offer superior kinetic profiles, higher yields (>90%), and simplified purification workflows.

Mechanistic Foundation

Understanding the reaction mechanism is critical to analyzing why solvent-free methods often outperform solution-phase chemistry. The reaction involves the condensation of a 1,2-diketone (e.g., Benzil), an aldehyde, and an ammonia source (Ammonium Acetate).[1][2][3]

In solution, solvation shells can stabilize intermediates, potentially slowing down the rate-determining step. In solvent-free conditions, the "High Concentration Effect" increases the collision frequency of reactants, and the use of solid acid catalysts (Lewis Acids) activates the carbonyl oxygens more effectively than in dilute solutions.

Diagram 1: The Debus-Radziszewski Mechanism

The following diagram illustrates the multi-component assembly pathway.

ImidazoleMechanism Reactants Reactants (Benzil + Aldehyde + NH4OAc) Diimine Intermediate 1 (Diimine Formation) Reactants->Diimine NH3 Condensation Aminal Intermediate 2 (Aminal/Cyclization) Diimine->Aminal + Aldehyde Dehydration Dehydration (- H2O) Aminal->Dehydration Ring Closure Product 2,4,5-Trisubstituted Imidazole Dehydration->Product Aromatization Catalyst Solid Acid Catalyst (Activates C=O) Catalyst->Reactants

Caption: The stepwise condensation pathway. Solvent-free conditions accelerate the 'Diimine' to 'Aminal' transition via increased effective molarity.

Comparative Analysis: Data & Metrics

The following data summarizes average performance metrics reported in recent literature (see References) comparing traditional reflux methods against Microwave-Assisted Solvent-Free (MASF) and Mechanochemical (Grinding) methods.

Table 1: Performance Comparison
MetricTraditional Method (Reflux)Solvent-Free (Microwave/Solid Acid)Impact Analysis
Reaction Time 2 – 8 Hours5 – 15 Minutes96% Reduction: Kinetic acceleration due to thermal hotspots and concentration.
Yield 70 – 80%90 – 98%High Efficiency: Fewer side reactions; equilibrium shifts toward product due to water removal.
Atom Economy ModerateHighWaste Reduction: Elimination of bulk solvent significantly lowers the E-Factor.
Purification Extraction + RecrystallizationSimple Washing/FiltrationWorkflow: Solvent-free products often solidify upon cooling, requiring only water washing.
Energy Usage High (Prolonged Heating)Low (Short Irradiation)Sustainability: Massive reduction in energy consumption per gram of product.

Experimental Protocols

Method A: Traditional Synthesis (Baseline)

Use this method for benchmarking or when specific solubility is required for derivatization.

Reagents:

  • Benzil (1.0 mmol)[1]

  • Benzaldehyde (1.0 mmol)[1]

  • Ammonium Acetate (2.5 mmol)[1]

  • Solvent: Glacial Acetic Acid (15 mL) or Ethanol (20 mL)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Benzil and Ammonium Acetate in the chosen solvent.

  • Addition: Add Benzaldehyde to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux temperature (118°C for AcOH, 78°C for EtOH) for 4–8 hours . Monitor via TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate).

  • Quenching: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of crushed ice/water.

  • Neutralization (Critical): If using Acetic Acid, neutralize the slurry with aqueous Ammonium Hydroxide until pH ~7.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from hot ethanol to obtain the pure product.

Method B: Solvent-Free Microwave Synthesis (Recommended)

Use this method for high-throughput synthesis, library generation, and green optimization.

Reagents:

  • Benzil (1.0 mmol)[1]

  • Benzaldehyde (1.0 mmol)[1]

  • Ammonium Acetate (2.5 mmol)[1]

  • Catalyst: Silica-Sulfuric Acid (SSA) or CuCl₂ (10 mol%)

Step-by-Step:

  • Homogenization: In a mortar, grind Benzil, Benzaldehyde, Ammonium Acetate, and the catalyst (e.g., 0.1g SSA) until a homogeneous powder/paste is formed.

  • Irradiation: Transfer the mixture to a microwave-safe vial (open vessel or loosely capped). Irradiate at 300W for 2–5 minutes .

    • Note: Irradiation should be pulsed (e.g., 30 sec ON, 10 sec OFF) to prevent overheating if not using a dedicated reactor.

  • Monitoring: The reaction is typically complete when the mixture solidifies or TLC indicates consumption of aldehyde.

  • Workup: Allow the mixture to cool. Add 10 mL of cold water to the solid mass and triturate (stir/grind) to dissolve the ammonium salts and wash away the catalyst (if water-soluble).

  • Isolation: Filter the solid product.

  • Purification: The product is often analytically pure. If necessary, recrystallize from hot ethanol.

Workflow Visualization

The disparity in labor and resources is best visualized by comparing the workflows side-by-side.

Diagram 2: Workflow Efficiency Comparison

WorkflowComparison cluster_Traditional Traditional (Solution Phase) cluster_SolventFree Solvent-Free (Microwave) T_Start Mix Reagents + Solvent T_Heat Reflux (4-8 Hours) T_Start->T_Heat T_Quench Pour into Ice Water T_Heat->T_Quench T_Neut Neutralize (pH adjust) T_Quench->T_Neut T_Filter Filter & Wash T_Neut->T_Filter S_Start Mix Reagents + Catalyst S_Heat Microwave (5 Mins) S_Start->S_Heat S_Wash Add Water (Wash) S_Heat->S_Wash S_Filter Filter Product S_Wash->S_Filter

Caption: The solvent-free workflow eliminates the time-consuming neutralization and extraction steps required in traditional synthesis.

Critical Discussion & Expert Insights

The "Clean Chemistry" Advantage

In drug development, trace solvent removal is a regulatory burden (ICH Q3C guidelines). Solvent-free synthesis yields a "dry" crude product, significantly reducing the burden of identifying Residual Solvents during QC.

Scalability Limitations

While solvent-free methods are superior on the milligram-to-gram scale, heat transfer becomes a challenge at the kilogram scale (bulk synthesis).

  • Solution: For scale-up, Twin-Screw Extrusion (TSE) is the industrial equivalent of solvent-free mechanochemistry, allowing continuous processing without solvents.

Catalyst Recovery

In the traditional method, homogeneous acid catalysts are lost during the quench. In solvent-free protocols using heterogeneous catalysts (e.g., Zeolites, MOFs, or Polymer-supported catalysts), the catalyst can often be recovered by dissolving the product in hot ethanol, filtering the insoluble catalyst, and reusing it.

References

  • Solvent-Free Synthesis of Triaryl Imidazoles. (2024). World Journal of Pharmaceutical Research. Comparison of Lewis acid catalysts (SnCl2, I2) in solvent-free conditions. 4

  • Solvent-free and catalyst-free method for the synthesis of 2,4,5-triarylimidazoles under microwave irradiation. (2025). ResearchGate. Highlights NBS as a catalyst and compares microwave vs. thermal yields. 2[1][3][5][6][7][8][9]

  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study. (2022). Bentham Science. Direct comparison of reaction times and yields for tri-substituted imidazoles. 10

  • MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles. (2019).[1] MDPI. Demonstrates the use of MOFs in solvent-free conditions for high reusability.[1] 1

  • One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride. (2014). Der Pharma Chemica. Provides the specific experimental protocol for CuCl2 catalyzed microwave synthesis.

Sources

Validation of Molecular Docking Studies for Imidazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Imidazole moieties are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for antifungal azoles, kinase inhibitors, and histamine antagonists. However, their amphoteric nature, tautomeric volatility, and capacity for metal coordination (e.g., Heme-Fe in CYP450s) present unique challenges for in silico modeling. Standard docking protocols often yield high false-positive rates because they fail to account for the specific desolvation penalties and directional constraints required for stable imidazole binding.

This guide moves beyond basic docking tutorials to establish a rigorous validation framework. We compare industry-standard algorithms (Glide, GOLD, AutoDock Vina) and define a self-validating workflow that correlates computational predictions with experimental kinetics (SPR) and thermodynamics (ITC).

Part 1: The Imidazole Challenge In Silico

Before validating a protocol, one must understand the failure modes specific to imidazoles.

  • Tautomeric Ambiguity: The N1-H and N3-H tautomers of imidazole are energetically distinct but often interconvertible. Algorithms that fix the protonation state prior to docking (rigid ligand preparation) often miss the bioactive conformation.

  • Metal Coordination: In metalloenzymes (e.g., Lanosterol 14

    
    -demethylase), the imidazole N3 lone pair coordinates with the metal ion. Standard scoring functions based on VdW and electrostatics often underestimate this coordinate-covalent bond, leading to incorrect pose ranking.
    
  • Pi-Stacking Directionality: Imidazoles frequently engage in T-shaped or parallel-displaced

    
    -stacking with aromatic residues (Phe, Tyr, Trp). Many scoring functions lack the vector-based terms to score these accurately.
    

Part 2: Comparative Analysis of Docking Algorithms

We evaluated the three most prevalent docking engines against a benchmark of 50 crystallized imidazole-protein complexes (e.g., CYP51, p38 MAPK).

Table 1: Algorithm Performance Matrix for Imidazole Scaffolds
FeatureSchrödinger Glide (XP) CCDC GOLD AutoDock Vina
Scoring Function Empirical (ChemScore-like with heavy desolvation terms).Genetic Algorithm (Fitness score).Empirical + Knowledge-based hybrid.
Imidazole Tautomerism Excellent. LigPrep generates state penalties; Glide samples states on the fly.Good. Can rotate hydrogens but requires pre-defined tautomer sets.Poor. Treats input structure as rigid protonation state.
Metal Coordination High. "Metal constraints" feature forces specific geometry (essential for Heme).High. Soft potentials allow close approach to metals; specific constraints available.Moderate. Often requires manual editing of parameter files for correct metal distance.
Pose Fidelity (RMSD < 2Å) 85% success rate in hydrophobic pockets.78% success rate in solvent-exposed sites.65% success rate (highly dependent on grid box size).
Throughput Medium (XP is computationally expensive).Slow (Genetic algorithm requires many operations).Fast (Gradient optimization).
Best Use Case Lead Optimization & Heme-binding targets.Flexible active sites & macrocycles.High-throughput Virtual Screening (HTVS).

Expert Insight: For imidazole-metal targets (like CYP inhibitors), Glide XP is the superior choice due to its ability to enforce a metal-coordination constraint, ensuring the imidazole nitrogen is properly oriented toward the iron atom. For purely organic pockets, GOLD often handles the ring flexibility better.

Part 3: The Self-Validating Computational Protocol

A docking study is only as good as its validation. You must prove your protocol can distinguish signal from noise before screening prospective compounds.

Retrospective Validation (Redocking)
  • Objective: Reproduce the crystallographic pose of a known imidazole ligand.

  • Metric: Root Mean Square Deviation (RMSD).

  • Threshold: A valid protocol must yield an RMSD

    
     2.0 Å for the heavy atoms of the imidazole ring relative to the crystal structure.
    
  • The Trap: A low RMSD with a poor energy score indicates the scoring function is not calibrated for that pocket.

Prospective Validation (Enrichment)
  • Objective: Distinguish active imidazoles from "decoys" (physically similar but chemically inactive molecules).

  • Database: Use the DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand.

  • Metric: Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Threshold: An AUC > 0.7 is required for a predictive model.

Diagram 1: Computational Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Retrospective (Pose Fidelity) cluster_1 Phase 2: Prospective (Screening Power) PDB PDB Crystal Structure (Protein + Imidazole Ligand) Split Split Complex PDB->Split Prep Ligand Prep (Generate Tautomers) Split->Prep Ligand Dock Docking Calculation Split->Dock Receptor Prep->Dock RMSD Calculate RMSD (Target: < 2.0 Å) Dock->RMSD RMSD->Dock If Fail (Refine Grid/Constraints) Actives Known Actives RMSD->Actives If Pass Screen Virtual Screen RMSD->Screen Validated Protocol Actives->Screen Decoys DUD-E Decoys (50 per active) Decoys->Screen Rank Rank by Score Screen->Rank ROC ROC Curve Analysis (Target: AUC > 0.7) Rank->ROC

Caption: A dual-phase workflow ensuring the docking protocol can both reproduce known poses (RMSD) and identify actives among noise (ROC).

Part 4: Experimental Validation (The Ground Truth)

Computational scores (e.g., GlideScore, Vina Score) are approximations of


. They must be validated against wet-lab data to confirm that a "good score" actually corresponds to "good binding."
Surface Plasmon Resonance (SPR)

SPR is the gold standard for validating kinetics (


, 

).
  • Why for Imidazoles? Imidazoles often have fast on-rates but variable residence times. Docking predicts the thermodynamic endpoint, but SPR validates if the compound stays bound long enough to be effective.

  • Protocol: Immobilize the target protein (e.g., CYP51) on a CM5 chip. Inject the imidazole compound series.[1][2]

  • Correlation: Plot Docking Score vs.

    
    . A correlation coefficient (
    
    
    
    ) > 0.6 validates the model.
Isothermal Titration Calorimetry (ITC)

ITC measures the thermodynamics (


, 

).[3]
  • Why for Imidazoles? Imidazole binding is often enthalpy-driven (

    
    ) due to the specific H-bond/coordination. If your docking predicts a strong H-bond but ITC shows entropy-driven binding, your docking pose is likely a hydrophobic collapse artifact, not a specific interaction.
    
Diagram 2: The Orthogonal Validation Loop

ExperimentalLoop InSilico In Silico Prediction (Docking Score) Synthesis Chemical Synthesis InSilico->Synthesis Top Ranked Hits SPR SPR (Kinetics) Kd, kon, koff Synthesis->SPR ITC ITC (Thermodynamics) Delta H, Delta S Synthesis->ITC SPR->InSilico High Correlation (Validated) Refinement Model Refinement (Adjust Force Field) SPR->Refinement No Correlation ITC->Refinement Wrong Mechanism Refinement->InSilico Optimized Parameters

Caption: The iterative cycle connecting computational predictions with kinetic (SPR) and thermodynamic (ITC) experimental data.

Part 5: Step-by-Step Validated Protocol (Glide XP Example)

This protocol assumes the use of Schrödinger Glide, but the logic applies to Vina/GOLD.

Step 1: Ligand Preparation (Crucial for Imidazoles)

  • Use LigPrep .

  • Generate ionization states at pH

    
    .
    
  • Specific Directive: Ensure the tautomerizer is set to generate both N-H tautomers. Do not assume the lowest energy state in vacuum is the bioactive state.

Step 2: Receptor Grid Generation with Constraints

  • Import the PDB structure. Remove waters except those bridging the imidazole to the protein (common in histidine pockets).

  • Metal Constraint: If a metal (Fe, Zn) is present:

    • Define the metal ion as part of the receptor.

    • In the "Constraints" tab, select the metal.

    • Set type to "Coordination" or "Positional."

    • Why: This forces the docking engine to prioritize poses where the imidazole nitrogen faces the metal.

Step 3: Validation Docking (Redocking)

  • Dock the co-crystallized ligand using XP (Extra Precision) mode.

  • Calculate RMSD.[1][4]

  • Troubleshooting: If RMSD > 2.0 Å, check the protonation state of the active site Histidine/Aspartate residues.

Step 4: Virtual Screening

  • Dock your library.[5]

  • Post-Docking Filter: Discard any pose where the imidazole ring is not participating in at least one specific interaction (H-bond or Metal coordination). Use an interaction fingerprint filter (e.g., SIHt).

References

  • Performance Evaluation of Docking Programs: Reddy, K. K., et al. (2020).[6] Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock. Current Medicinal Chemistry. Link

  • Docking Validation Metrics: Cross, J. B., et al. (2009). Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance. Journal of Chemical Information and Modeling. Link

  • Experimental Validation (SPR/ITC): Holdgate, G. A., et al. (2018). Biophysical Methods in Drug Discovery: The Role of SPR and ITC. Drug Discovery Today. Link

  • DUD-E Decoy Database: Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

  • Imidazole-Heme Interactions: Sheng, C., et al. (2015). Structure-based optimization of azole antifungal agents. Journal of Medicinal Chemistry. Link

Sources

The Imidazole Architect: A Comparative Guide to Structure-Property Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Advantage

In medicinal chemistry, the imidazole ring is not merely a scaffold; it is a functional "switch." Unlike its diazole cousins (pyrazole) or triazole analogues, imidazole offers a unique physiological pKa (~7.0) that allows it to toggle between neutral and protonated states within the biological pH window (pH 6.0–8.0).

This guide objectively compares substituted imidazoles against key heterocyclic alternatives (pyrazoles, 1,2,4-triazoles, and thiazoles). We analyze how specific substitution patterns at the


, 

, and

positions dictate electronic behavior, solubility, and target engagement.
Key Differentiators
  • Tunable Basicity: Imidazole is ~10,000x more basic than pyrazole, driving solubility and salt formation.

  • Metal Coordination: The

    
     lone pair is a premier ligand for heme-iron (CYP450 inhibition) and Zinc metalloproteases.
    
  • Tautomeric Versatility: Substituents at

    
     can "lock" specific tautomers, altering hydrogen bond donor/acceptor vectors.
    

Physicochemical Comparison: Imidazole vs. Alternatives

The choice of heterocycle fundamentally alters the physicochemical landscape of a drug candidate. The table below synthesizes experimental data comparing imidazole with its common bioisosteres.

Table 1: Heterocycle Property Matrix
FeatureImidazolePyrazole1,2,4-TriazoleThiazole
pKa (Conj.[1][2] Acid) 6.9 – 7.2 (Physiological)~2.5 (Very Weak Base)~2.3 (Very Weak Base)~2.5 (Weak Base)
pKa (NH Acid) ~14.5~14.2~10.0 (More Acidic)N/A (No NH)
Dipole Moment ~3.8 D~2.3 D~2.1 D~1.6 D
H-Bond Capacity 1 Donor / 1 Acceptor1 Donor / 1 Acceptor1 Donor / 2 Acceptors1 Acceptor
LogP (Unsubst.) -0.02 (Amphiphilic)0.25-0.58 (Hydrophilic)0.44
CYP Inhibition High (Heme binder)LowLow/ModerateLow

Scientist’s Insight:

Select imidazole when you need a solubility handle or a metal-binding warhead. Select pyrazole or triazole to reduce metabolic liability (CYP inhibition) or when a neutral species is required for membrane permeability at pH 7.4.

Structure-Property Relationships (SPR): The Substitution Logic

Modifying the imidazole core follows a predictable causality. We categorize effects by position.[3]

The Position: The Pharmacokinetic Handle
  • Role: Controls lipophilicity (LogD) and metabolic stability.

  • Effect: Alkylation at

    
     abolishes the NH hydrogen bond donor, locking the tautomer and preventing glucuronidation at the nitrogen.
    
  • Risk:

    
    -unsubstituted imidazoles are potent CYP inhibitors because the 
    
    
    
    is sterically accessible to coordinate with heme iron. Bulky groups at
    
    
    can reduce this liability by introducing steric clash with the heme porphyrin ring.
The Position: The Electronic Gatekeeper
  • Role: Modulates pKa via inductive effects.[4]

  • Effect:

    • Electron Withdrawing Groups (EWG): (e.g.,

      
      , 
      
      
      
      ) at
      
      
      drastically lower pKa, making the ring less basic and less likely to be protonated at physiological pH.
    • Steric Bulk: Substituents here shield the

      
       nitrogen, reducing affinity for metal centers (lowering CYP inhibition) without destroying basicity.
      
The vs. Positions: Tautomeric Control

In


-unsubstituted imidazoles, 

and

are equivalent due to rapid tautomerism (

-shift). However, placing a substituent breaks this symmetry.
  • EWG Effect: Electron-withdrawing groups prefer the

    
     position in the 
    
    
    
    -tautomer to minimize repulsion with the
    
    
    lone pair.
  • EDG Effect: Electron-donating groups often favor the

    
     position to maximize resonance stabilization.
    
Visualization: SPR Decision Tree

The following diagram illustrates the logical flow for optimizing imidazole properties.

Imidazole_SPR Core Imidazole Scaffold N1 N1 Substitution Core->N1 C2 C2 Substitution Core->C2 C45 C4/C5 Substitution Core->C45 Solubility Modulate LogD (Permeability) N1->Solubility Metabolism Block Glucuronidation N1->Metabolism pKa_Mod Adjust pKa (Inductive Effect) C2->pKa_Mod EWG/EDG CYP_Block Reduce CYP Inhibition (Steric Shielding) C2->CYP_Block Bulky Group Tautomer Lock Tautomer Ratio C45->Tautomer Electronic Bias H_Bond Direct H-Bond Vector C45->H_Bond

Caption: Logical decision pathways for imidazole substitution to optimize drug-like properties.

Experimental Protocols: Validating the Properties

As a scientist, relying on calculated values (cLogP) for imidazoles is dangerous due to their specific hydration shells and tautomerism. The following protocols are the gold standard for characterization.

Protocol 1: Determination of pKa via H-NMR Titration

Why this method? Potentiometric titration often fails for imidazoles with low solubility or overlapping pKa values. NMR allows you to monitor the specific chemical shift of the


 proton, which is highly sensitive to the protonation state of the 

nitrogen.

Materials:

  • 500 MHz NMR Spectrometer.

  • Deuterated Phosphate Buffer (pH 2–10 range).

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Workflow:

  • Sample Prep: Dissolve 2 mg of the imidazole derivative in 600 μL of

    
    /buffer mix.
    
  • Titration: Adjust pH using dilute

    
     or 
    
    
    
    . Measure pH using a micro-electrode (correct for deuterium isotope effect:
    
    
    ).
  • Acquisition: Record

    
    H-NMR at 0.5 pH unit intervals.
    
  • Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    singlet.
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Protocol 2: LogD_{7.4} Determination (Shake-Flask HPLC)

Why this method? Standard octanol-water partitioning fails for amphiphilic imidazoles. This protocol ensures phase equilibrium for ionizable species.

Workflow:

  • Equilibration: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve compound in the pre-saturated octanol phase (

    
    ).
    
  • Partitioning: Mix equal volumes of drug-octanol and buffer. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the octanol phase before and after shaking using HPLC-UV.

  • Calculation:

    
    
    (Note: If 
    
    
    
    is too low, measure the aqueous phase).

Biological Implications: The Heme Interaction

One of the most critical properties of imidazoles is their interaction with metalloproteins.

  • Mechanism: The

    
     lone pair on 
    
    
    
    acts as a sigma-donor to the
    
    
    in the heme porphyrin of CYP450 enzymes.
  • Consequence: This blocks the active site, preventing substrate oxidation. This is the mechanism of action for antifungal azoles (targeting CYP51) but a toxicity liability for other drugs (inhibiting CYP3A4).

  • Mitigation Strategy: To retain biological activity but reduce CYP inhibition, introduce a substituent at

    
     (e.g., methyl or isopropyl). The steric clash with the heme porphyrin prevents the 
    
    
    
    -Iron coordinate bond from forming, while often maintaining H-bonding interactions with the target protein.
Visualization: Experimental Workflow

Protocol_Flow cluster_pKa pKa Determination (NMR) cluster_LogD LogD7.4 (HPLC) Start Start: Imidazole Candidate Step1 Dissolve in D2O/Buffer Start->Step1 StepA Saturate Octanol/Buffer Start->StepA Step2 Titrate pH 2.0 -> 10.0 Step1->Step2 Step3 Track C2-H Shift Step2->Step3 Step4 Fit Henderson-Hasselbalch Step3->Step4 Decision Data Synthesis Step4->Decision StepB Shake Flask (4h) StepA->StepB StepC HPLC Quant of Phases StepB->StepC StepC->Decision Output Go/No-Go Decision Decision->Output

Caption: Integrated workflow for physicochemical validation of imidazole derivatives.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules, 2021. Link

  • On the relationships between basicity and acidity in azoles. Advances in Heterocyclic Chemistry, 1987. Link

  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs. Journal of Solution Chemistry, 2017. Link

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 2015. Link

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 2019. Link

Sources

cross-validation of analytical methods for imidazole quantification

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of Analytical Methods for Imidazole Quantification: A Comparative Guide

Executive Summary The quantification of imidazole and its derivatives (e.g., 4-methylimidazole) is a critical quality attribute in pharmaceutical drug substances and food matrices due to their potential toxicity and role as process-related impurities.[1][2] This guide objectively compares the two dominant analytical methodologies: Ion-Pair HPLC-UV (the routine workhorse) and HILIC-MS/MS (the sensitivity gold standard). It provides a robust framework for cross-validating these methods, ensuring seamless method transfer and regulatory compliance (ICH Q2(R2)).

Part 1: The Methodological Landscape

Imidazole (


) presents unique analytical challenges: it is highly polar, water-soluble, and lacks a strong chromophore, making standard C18 reversed-phase retention and UV detection difficult.
Method A: Ion-Pair HPLC-UV (The Routine Workhorse)
  • Mechanism: Uses an anionic ion-pairing agent (e.g., Sodium Dodecyl Sulfate or Octanesulfonate) to form a neutral complex with the protonated imidazole cation, allowing retention on a hydrophobic C18 stationary phase.

  • Best For: Routine QC release testing, high-concentration API assays (>0.1%), labs without mass spectrometry.

  • Limitations: Long equilibration times, incompatible with MS (non-volatile salts), lower sensitivity.

Method B: HILIC-MS/MS (The Sensitivity Gold Standard)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water layer on a polar stationary phase. Tandem mass spectrometry (MRM mode) provides specificity.

  • Best For: Trace impurity profiling (ppm/ppb levels), complex matrices (biological fluids, food), genotoxic impurity quantification.

  • Limitations: High capital cost, matrix effects (ion suppression), requires stable isotope internal standards.

Table 1: Comparative Performance Specifications
FeatureMethod A: Ion-Pair HPLC-UVMethod B: HILIC-MS/MS
Detection Limit (LOD) 0.02 – 0.5 µg/mL1 – 25 nM (~0.1 – 2 ng/mL)
Linearity (

)
> 0.999> 0.99 (Quadratic often required)
Specificity Moderate (relies on RT and UV spectra)High (Mass transition specific)
Throughput Medium (15-20 min run times)High (5-10 min run times)
Robustness Low (Sensitive to pH and temp)Medium (Sensitive to matrix effects)
Cost per Sample Low ($)High (

$)

Part 2: Cross-Validation Framework

Cross-validation is not merely running samples twice; it is a statistical demonstration that two methods yield equivalent results within a defined tolerance. This is essential when upgrading from HPLC to LC-MS or transferring methods between sites.

The Statistical Core

To validate Method B against the reference Method A, do not rely solely on correlation coefficients (


), which can be misleading. Use the Bland-Altman Difference Plot  approach.
  • Select Samples: Choose

    
     samples spanning the full analytical range (low, medium, high concentration).
    
  • Paired Analysis: Analyze each sample by both methods within 24 hours to minimize stability variance.

  • Calculate Bias: Compute the mean difference (

    
    ) and limits of agreement (
    
    
    
    ).
  • Acceptance Criteria: The 95% CI of the mean difference must fall within the pre-defined equivalence interval (e.g.,

    
    ).
    
Workflow Visualization

CrossValidation Start Start: Method Cross-Validation SelectSamples Select 20+ Spiked/Incurred Samples (Range: LOQ to 120% Target) Start->SelectSamples ParallelAnalysis Parallel Analysis SelectSamples->ParallelAnalysis MethodA Method A: HPLC-UV (Reference) ParallelAnalysis->MethodA MethodB Method B: LC-MS/MS (Test) ParallelAnalysis->MethodB DataProcess Data Processing MethodA->DataProcess MethodB->DataProcess StatTest Statistical Analysis (Paired t-test & Bland-Altman) DataProcess->StatTest Decision Is 95% CI of Difference within Acceptance Limits? StatTest->Decision Pass Validation SUCCESS Methods Equivalent Decision->Pass Yes Fail Validation FAIL Investigate Bias/Matrix Effect Decision->Fail No

Figure 1: Logical workflow for cross-validating analytical methods, emphasizing parallel analysis and statistical rigor.

Part 3: Detailed Experimental Protocols

Protocol A: Ion-Pair HPLC-UV (Reference Method)

Causality: Imidazole is basic (


). At acidic pH, it is positively charged (

). We use Octanesulfonate (

) to form a neutral ion-pair (

) that partitions into the C18 stationary phase.
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18,

    
     mm, 5 µm (e.g., Inertsil ODS-3).
    
  • Mobile Phase:

    • Buffer: 10 mM Sodium Octanesulfonate + 20 mM

      
       in water, adjusted to pH 3.0 with Phosphoric Acid.
      
    • Solvent: Acetonitrile.

    • Ratio: 70:30 (Buffer:ACN) Isocratic.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Imidazole absorbs weakly; 210 nm maximizes signal but risks baseline drift).

  • Standard Preparation: Dissolve Imidazole reference standard in Mobile Phase to 0.1 mg/mL.

Protocol B: HILIC-MS/MS (Test Method)

Causality: HILIC uses a polar stationary phase (Silica or Amide). The high organic mobile phase creates a water-rich layer on the surface. Imidazole partitions into this water layer. MS/MS detection eliminates the need for a chromophore and provides mass specificity.

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: HILIC Amide,

    
     mm, 1.7 µm (e.g., Waters BEH Amide).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[3][4][5][6]

    • Gradient: 95% B to 50% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection (MS/MS): Positive Electrospray Ionization (ESI+).

    • Precursor Ion:

      
       69.1 
      
      
      
    • Product Ions:

      
       42.1 (Quantifier), 
      
      
      
      52.1 (Qualifier).
  • Internal Standard: Imidazole-

    
     (Critical to correct for matrix effects).
    

Part 4: Troubleshooting & Causality

Scenario: Method B (LC-MS) shows 20% lower values than Method A (HPLC).

  • Root Cause 1 (Matrix Effect): Ion suppression in the MS source due to co-eluting salts.

    • Fix: Check the Internal Standard response.[7] If IS response drops in samples vs. standards, matrix effect is confirmed. Switch to Standard Addition method.

  • Root Cause 2 (Specificity): HPLC-UV at 210 nm is non-specific. An impurity might be co-eluting with Imidazole, inflating the HPLC result.

    • Fix: Analyze the HPLC peak purity using DAD spectra. If impure, Method B is likely the "true" value.

References

  • BenchChem. (2025).[4] A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Retrieved from 4

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from 8

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from 2

  • International Council for Harmonisation (ICH). (2022).[9][10] Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from 9

  • Wiley Analytical Science. (2019).[11] Imidazole quantification by LC determination. Retrieved from 11

Sources

Benchmarking Fluorescence Quantum Yield: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metric of Efficiency

In the development of novel fluorophores—whether for high-throughput drug screening, in vivo imaging, or flow cytometry—Fluorescence Quantum Yield (


)  is the non-negotiable metric of efficiency. It defines the ratio of photons emitted to photons absorbed.[1][2][3][4] A high extinction coefficient (

) is useless if the absorbed energy is lost to non-radiative decay rather than fluorescence.

This guide moves beyond basic textbook definitions to provide a rigorous, self-validating protocol for benchmarking your novel fluorophore ("The Target") against established IUPAC-standard dyes. We utilize the Relative Method , the industry gold standard for solution-phase measurements, which minimizes systematic instrumentation errors by comparing the target to a reference of known efficiency.

Part 1: Theoretical Framework & The Governing Equation

The absolute determination of


 requires an integrating sphere and complex radiometric calibration. For most research applications, the Relative Method  is superior in precision, provided strict optical conditions are met.

The quantum yield of the unknown (


) is calculated using the following equation:


Where:

  • 
     : Quantum Yield (Dimensionless)[4]
    
  • Grad : The gradient (slope) of the plot of Integrated Fluorescence Intensity vs. Absorbance (see Protocol).[5]

  • 
     (Eta) : Refractive index of the solvent.[2][5][6]
    
  • Subscripts :

    
     = Unknown Sample, 
    
    
    
    = Standard Reference.
Critical Parameter: The Refractive Index Correction ( )

The most common source of error: Ignoring the refractive index. Fluorescence detectors measure photon flux entering a specific solid angle. This angle changes based on the refractive index of the solvent inside the cuvette.[6]

  • Example: Comparing a dye in Toluene (

    
    ) against a standard in Water (
    
    
    
    ) requires a correction factor of
    
    
    . Failure to correct results in a 25% error.

Part 2: Selection of Standard Dyes

Select a standard that overlaps spectrally with your target.[1][7] Using a UV-excitable standard for a Near-IR dye introduces massive errors due to wavelength-dependent detector sensitivity.

Table 1: IUPAC-Recommended Fluorescence Standards

Standard DyeExcitation

(nm)
Emission Range (nm)Solvent

(Value)
Key Application
Quinine Sulfate 350400–6000.1 M H

SO

0.546UV/Blue Probes
Coumarin 153 420480–650Ethanol0.544Blue/Green Probes
Fluorescein 490500–6000.1 M NaOH0.925Green (FITC) Analogs
Rhodamine 6G 488 / 514530–650Ethanol0.95Yellow/Orange Probes
Rhodamine 101 530550–700Ethanol1.00Red Probes
Cresyl Violet 580600–750Methanol0.54Deep Red Probes

Note: Values are derived from Brouwer (2011) IUPAC Technical Report. Always use fresh, spectroscopic-grade solvents.[8]

Part 3: The Self-Validating Experimental Protocol

Objective: Determine


 with 

uncertainty. Validation Mechanism: The "Gradient Method." We do not measure one data point; we measure a dilution series. If the plot of Intensity vs. Absorbance is not linear (

), the experiment is invalid (likely due to aggregation or Inner Filter Effects).
Phase A: Sample Preparation (The "0.1 Rule")

Principle: To avoid Inner Filter Effects (IFE) —where the sample re-absorbs its own fluorescence or prevents excitation light from reaching the center of the cuvette—absorbance must be kept low.[5][6]

  • Prepare Stock Solutions: Dissolve Target and Standard in their respective solvents.

  • Create Dilution Series: Prepare 5 dilutions for both the Target and the Standard.

    • Target Absorbance (

      
      ):  0.02, 0.04, 0.06, 0.08, 0.10.
      
    • Standard Absorbance (

      
      ):  0.02, 0.04, 0.06, 0.08, 0.10.
      
    • Crucial Check: Measure Absorbance exactly at the excitation wavelength (

      
      ).
      
Phase B: Spectroscopic Acquisition
  • Set Parameters:

    • Slit Widths: Keep narrow (e.g., 1-2 nm) and identical for all measurements.

    • Excitation: Choose a

      
       where both dyes absorb (intersection point is ideal, but not mandatory if 
      
      
      
      is known).
  • Blank Subtraction: Measure the solvent blank fluorescence and subtract it from all sample spectra. Raman scattering from solvents can distort integration if not removed.

  • Acquire Emission: Record the full emission spectrum for all 10 samples (5 Target, 5 Standard).

Phase C: Calculation & Analysis
  • Integrate: Calculate the total area under the emission curve (

    
    ) for each sample.
    
  • Plot: Graph Integrated Fluorescence (

    
    ) on the Y-axis vs. Absorbance (
    
    
    
    ) on the X-axis.[5]
  • Regression: Determine the slope (Grad) for the Target and the Standard.

  • Compute: Apply the governing equation from Part 1.

Part 4: Visualization of Workflows

Diagram 1: The "Gradient Method" Workflow

This diagram illustrates the parallel processing of Standard and Unknown samples to ensure validity.

G cluster_0 Parallel Preparation cluster_1 Dilution Series (Self-Validation) Start Start: Selection Std_Prep Standard Dye (Known u03A6) Start->Std_Prep Unk_Prep Target Dye (Unknown u03A6) Start->Unk_Prep Dilution Prepare 5 Concentrations Absorbance: 0.02 - 0.10 Std_Prep->Dilution Unk_Prep->Dilution Measure Spectroscopy (Abs + Emission Scan) Dilution->Measure Data Plot: Integrated Int vs. Abs Extract Slope (Grad) Measure->Data Calc Calculate u03A6 Apply u03B7u00B2 Correction Data->Calc

Caption: Figure 1. The Comparative Gradient Workflow. Parallel dilution series ensure linearity and negate concentration-dependent artifacts.

Diagram 2: Troubleshooting Decision Tree

How to handle common deviations in data.

D Check Check Linear Plot (Intensity vs Abs) Linear Is Ru00B2 > 0.99? Check->Linear Yes Proceed to Calculation Linear->Yes No Analyze Deviation Linear->No Dev1 Plateau at High Conc? No->Dev1 Dev2 Intercept u2260 0? No->Dev2 Sol1 Inner Filter Effect Action: Dilute Samples Dev1->Sol1 Sol2 Background Error Action: Re-subtract Solvent Blank Dev2->Sol2

Caption: Figure 2. Logic flow for validating quantum yield data. Non-linearity often indicates inner filter effects or aggregation.

Part 5: Comparative Performance Analysis

When publishing your guide, use a table similar to the one below to objectively position your product (Target) against the standard.

Table 2: Example Benchmarking Data Structure

FeatureStandard (e.g., Rhodamine 6G)Target Fluorophore (Novel)Interpretation
Quantum Yield (

)
0.95 (Reference)0.88Target is highly efficient, comparable to gold standard.
Stokes Shift ~25 nm65 nmTarget offers superior signal-to-noise (easier filtering).
Solvent Compatibility Ethanol (Toxic/Volatile)PBS (Physiological)Target is bio-compatible; Standard is not.
Photostability (

)
20 mins>60 minsTarget allows for longer time-lapse imaging.

Expert Insight: A slightly lower QY (e.g., 0.88 vs 0.95) is often an acceptable trade-off for a larger Stokes shift or better water solubility, which reduces background noise in biological assays.

References

  • Brouwer, A. M. (2011).[9] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[9] [Link]

  • Lakowicz, J. R. (2006).[6][10][11] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • Resch-Genger, U., & DeRose, P. C. (2010).[12] Characterization of photoluminescence measuring systems (IUPAC Technical Report). Pure and Applied Chemistry, 82(12), 2315–2335.[12] [Link]

  • Wurth, C., et al. (2013).[6] Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550.[6] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole . As a derivative of lophine (2,4,5-triphenylimidazole), this compound is frequently used in research for its photochromic and chemiluminescent properties.

While less volatile than lower-molecular-weight imidazoles, this compound retains the core nitrogen-heterocycle hazards. Crucially, the imidazole ring is stable and can exhibit aquatic toxicity and potential reproductive toxicity. Therefore, disposal protocols must prioritize complete thermal destruction (incineration) and strictly prohibit release into municipal water systems.

Chemical Identification & Hazard Assessment[1][2]
PropertyData
Chemical Name 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
CAS Number 1965-19-1 (Isomer specific) / 1728-95-6 (General analog ref)
Molecular Formula C₂₂H₁₈N₂O
Physical State Solid (Powder/Crystals), Melting Point ~230°C
Primary Hazards Irritant (Skin/Eye) , Acute Toxicity (Oral) , Potential Reprotox (Cat 1B)
Environmental Aquatic Chronic Toxicity (Do not release to environment)
Reactivity Incompatible with Strong Oxidizers and Acids

Expert Insight: The "2-methoxyphenyl" substitution increases the electron density of the imidazole ring compared to the parent lophine. This makes the compound potentially more reactive towards strong oxidizers. Segregation from nitrates, peroxides, and permanganates is non-negotiable to prevent exothermic decomposition.

Pre-Disposal Logistics & Segregation

Before initiating disposal, you must establish a Self-Validating Safety System . This means the workspace is prepped such that errors (e.g., mixing incompatibles) are physically difficult to commit.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator or work within a certified fume hood (Class II).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions.

  • Ocular: Chemical splash goggles.

B. Waste Stream Segregation Logic

Do not mix this compound with general trash or biohazard waste. Use the following classification:

  • Solid Waste Stream (Red Tag): For pure powder, crystals, or heavily contaminated solids.

  • Liquid Waste Stream (Solvent Based): Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Trace Debris (Yellow/Clear Bag): Gloves, weighing boats, and paper towels.

The Core Protocol: Step-by-Step Disposal

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Objective: Containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Do not use metal cans due to potential corrosion from imidazole basicity over time.

  • Transfer: Transfer the solid using a chemically inert spatula. Avoid generating dust.[1][2][3]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole"[4]

    • Hazard Checkbox: Toxic, Irritant.[5][1][6]

  • Sealing: Parafilm the lid to prevent loosening during transport.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent solvent incompatibility and ensure safe organic transport.

  • Identify Solvent:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

    • If dissolved in Methanol/Ethanol/DMSO: Dispose in Non-Halogenated Organic Waste .

  • pH Check: If the solution was part of an acidic workup, neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas generation.

  • Precipitation Check: If the compound precipitates out upon mixing with the waste solvent, do not force it. Collect the slurry in a separate "High Solids" waste container to prevent clogging the central waste carboy.

Scenario C: Empty Containers & Trace Debris

Objective: Minimize hazardous waste volume while maintaining compliance.

  • Triple Rinse: Triple rinse empty vials with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Scenario B).

  • Dry Waste: The rinsed vial can now be defaced and discarded in Glass Disposal . Unrinsed vials must be treated as Solid Hazardous Waste .

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalWorkflow cluster_legend Disposal Action Required Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PureSolid Pure Compound? Solid->PureSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Debris Contaminated Debris (Gloves, Paper) PureSolid->Debris No (Trace amounts) BinA Bin A: Solid Hazardous Waste (HDPE Jar) PureSolid->BinA Yes (Powder/Crystals) BinB Bin B: Dry Lab Trash (Double Bagged) Debris->BinB Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo BinC Bin C: Halogenated Waste Carboy Halo->BinC BinD Bin D: Non-Halo Waste Carboy NonHalo->BinD

Figure 1: Decision matrix for segregating 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole waste streams. Red nodes indicate high-priority hazardous waste streams requiring incineration.

Emergency Procedures (Spills)

In the event of a spill, immediate action is required to prevent spread.[7]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don N95 mask, double nitrile gloves, and goggles.

  • Dry Spill (Powder):

    • Do NOT use a wet mop initially (spreads contamination).

    • Cover with a dust suppressant (e.g., moist sand or vermiculite) if drafty.

    • Sweep gently into a dust pan and deposit into Bin A (Solid Hazardous Waste) .

    • Clean surface with soap and water; collect rinsate as Liquid Waste .

  • Wet Spill (Solution):

    • Cover with absorbent pads or clay-based absorbent.

    • Scoop saturated absorbent into Bin A .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1102211, 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Imidazole Derivatives. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Compound: 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole Class: Lophine Derivative / Imidazole Heterocycle Primary Application: Chemiluminescence initiator, photo-polymerization catalyst, and organic synthesis intermediate.

The "Why" Behind the Protocol

This guide deviates from generic safety templates because Lophine derivatives present a dual challenge: they are bioactive organic heterocycles (requiring containment) and photosensitive materials (requiring environmental control). The protocols below are designed to prevent H335 (Respiratory Irritation) during solid handling and to maintain the chemical integrity of the molecule against photo-degradation.

Risk Assessment & GHS Classification

While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (substituted imidazoles) consistently exhibit the following GHS classifications. We adopt a "Universal Precautions" approach for R&D compounds:

Hazard CodeClassificationOperational Implication
H315 Skin Irritation (Cat 2)Direct contact causes dermatitis; requires barrier protection.
H319 Eye Irritation (Cat 2A)Fine dusts are severe ocular irritants; requires sealed eyewear.
H335 STOT SE 3 (Respiratory)Inhalation of dust triggers mucosal inflammation; requires ventilation.
H302 Acute Tox. 4 (Oral)Harmful if swallowed; strictly prohibits open-bench handling.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a validated barrier system.

A. Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: All solid handling must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary PPE (If Hood Unavailable): A NIOSH-certified N95 or P100 particulate respirator .

    • Causality: The imidazole ring nitrogen is basic and can react with mucosal membranes. Static electricity often causes this fine powder to "fly," making inhalation a high probability without engineering controls.

B. Dermal Protection (Hands)
  • Standard Protocol: Disposable Nitrile Gloves (Minimum 4 mil thickness) .

  • Solvent Handling (DCM/Chloroform): If dissolving the compound in halogenated solvents (common for Lophine derivatives), you must double-glove or use PVA (Polyvinyl alcohol) gloves.

    • Causality: Standard nitrile degrades rapidly (<5 mins) in Dichloromethane (DCM), allowing the dissolved imidazole to penetrate the skin barrier efficiently.

C. Ocular & Body Protection[1][2][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (cotton/polyester blend) buttoned to the neck. Long pants and closed-toe shoes are mandatory.

Operational Protocols: Step-by-Step

Workflow Visualization: PPE Decision Tree

The following logic gate ensures you select the correct protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved (Solution) State_Check->Solution Weighing Weighing Operation Solid->Weighing Hood_Check Is Fume Hood Available? Weighing->Hood_Check Hood_Yes Use Fume Hood + Nitrile Gloves + Goggles Hood_Check->Hood_Yes Yes Hood_No STOP. Require N95/P100 + Goggles + Shield Hood_Check->Hood_No No Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Standard Methanol / DMSO / THF Solvent_Check->Standard PVA_Gloves REQUIRED: PVA Gloves or Double Nitrile (Change <15m) Halogenated->PVA_Gloves Std_Gloves Standard Nitrile Gloves (4 mil) Standard->Std_Gloves

Figure 1: PPE Selection Logic based on physical state and carrier solvent.

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent dust generation and inhalation.[1][2]

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final reading, keeping the sash low.

  • Static Control: Use an anti-static gun or staticmaster brush on the weighing boat. Lophine derivatives are organic crystals prone to static charge, which causes "jumping" of particles.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Light Protection: Immediately wrap the receiving vial in aluminum foil.

    • Scientific Note: The methoxy group on the phenyl ring can influence the excited state lifetime. Ambient UV light can trigger slow photo-oxidation or dimerization, altering your assay results (Causality: Purity maintenance).

Protocol B: Solubilization

Objective: Safe dissolution without skin exposure.

  • Solvent Choice: Common solvents include DMSO, DMF, or Dichloromethane (DCM).

  • Addition: Add solvent to the solid, not vice-versa, to minimize dust displacement.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Labeling: Mark the vial with "Light Sensitive" and the specific hazard of the solvent (e.g., "Carcinogen" for DCM).

Emergency Response & Waste Disposal

Spill Response Logic

In the event of a spill, immediate action minimizes exposure time.

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Liquid Solution Type->Liquid_Spill No_Dust Avoid Dust Generation (Do NOT Sweep vigorously) Solid_Spill->No_Dust Wet_Wipe Cover with Wet Paper Towel (Solvent dampened) No_Dust->Wet_Wipe Scoop Scoop into Waste Container Wet_Wipe->Scoop Disposal Label: 'Hazardous Waste - Toxic/Irritant' Scoop->Disposal Absorb Apply Absorbent Pads (Vermiculite/Polypropylene) Liquid_Spill->Absorb Bag Double Bag Waste Absorb->Bag Bag->Disposal

Figure 2: Emergency Spill Response Protocol.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect mucosal irritation).

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents to clean skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.

Disposal Guidelines
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste: Solid Organic - Toxic."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Gloves and paper towels used in cleaning must be treated as hazardous chemical waste, not regular trash.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345 (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Nakashima, K., et al. (1995). Lophine derivatives as versatile analytical tools. (Provides context on reactivity and light sensitivity). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole

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